7-Mercaptoheptanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-sulfanylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c8-7(9)5-3-1-2-4-6-10/h10H,1-6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJTUYPIWZAMTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCS)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199973 | |
| Record name | 7-Mercaptoheptanoic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52000-32-5 | |
| Record name | 7-Mercaptoheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52000-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 7-Mercaptoheptanoic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052000325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Mercaptoheptanoic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-sulfanylheptanoic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-Mercaptoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prevalent synthetic methodologies for 7-Mercaptoheptanoic acid, a crucial bifunctional molecule widely utilized in biomedical research, nanotechnology, and drug development. Its terminal thiol and carboxylic acid groups make it an ideal linker for the functionalization of surfaces, nanoparticles, and biomolecules. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₁₄O₂S |
| Molecular Weight | 162.25 g/mol |
| Boiling Point | 128-132 °C at 2 Torr[1] |
| CAS Number | 52000-32-5[1] |
Synthetic Routes
The most common and well-established method for the synthesis of this compound involves a two-step procedure starting from 7-bromoheptanoic acid. An alternative, though less detailed in the literature, is the synthesis from ε-caprolactone.
Route 1: From 7-Bromoheptanoic Acid
This synthesis proceeds via two key steps: the formation of an S-substituted isothiouronium salt and its subsequent hydrolysis.
Overall Reaction:
Caption: Synthesis of this compound from 7-Bromoheptanoic acid.
Experimental Protocols
Step 1: Synthesis of S-(6-Carboxyhexyl)isothiouronium Bromide
This initial step involves the nucleophilic substitution of the bromide in 7-bromoheptanoic acid by the sulfur atom of thiourea.
-
Reactants:
-
7-Bromoheptanoic acid
-
Thiourea
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve 7-bromoheptanoic acid and a molar equivalent of thiourea in ethanol.
-
Reflux the mixture with stirring for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the isothiouronium salt.
-
Collect the white precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Step 2: Hydrolysis to this compound
The isothiouronium salt is then hydrolyzed under basic conditions to yield the final product.
-
Reactants:
-
S-(6-Carboxyhexyl)isothiouronium bromide
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl) for acidification
-
-
Procedure:
-
Suspend the S-(6-Carboxyhexyl)isothiouronium bromide in an aqueous solution of sodium hydroxide.
-
Reflux the mixture until the hydrolysis is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation.
-
Quantitative Data
| Parameter | Value/Range |
| Typical Overall Yield | 70-85% |
| Purity (Post-distillation) | >98% |
Route 2: From ε-Caprolactone (Conceptual)
While less commonly detailed, a potential synthetic route involves the ring-opening of ε-caprolactone with a thiolating agent.
Caption: Conceptual synthesis of this compound from ε-caprolactone.
Detailed, peer-reviewed protocols for this specific conversion are not as readily available as the route from 7-bromoheptanoic acid. The reaction would likely require a catalyst and specific conditions to achieve ring opening and subsequent thiol addition.
Characterization Data
Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~11.5 | br s | 1H, -COOH | |
| 2.53 | q | 2H, -CH₂-SH | |
| 2.35 | t | 2H, -CH₂-COOH | |
| 1.55-1.70 | m | 4H, -CH₂-CH₂-SH, -CH₂-CH₂-COOH | |
| 1.30-1.45 | m | 4H, internal -CH₂- | |
| 1.33 | t | 1H, -SH |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| ~180.0 | -COOH | |
| ~34.0 | -CH₂-COOH | |
| ~33.8 | -CH₂-SH | |
| ~28.5 | Alkyl Chain | |
| ~28.0 | Alkyl Chain | |
| ~24.6 | Alkyl Chain | |
| ~24.4 | Alkyl Chain |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound.
| Ion | Calculated m/z |
| [M-H]⁻ | 161.06 |
| [M+H]⁺ | 163.08 |
| [M+Na]⁺ | 185.06 |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound from 7-bromoheptanoic acid.
Caption: Laboratory workflow for the synthesis of this compound.
References
7-Mercaptoheptanoic Acid: A Comprehensive Technical Guide
CAS Number: 52000-32-5[1][2][3]
This in-depth guide serves as a technical resource for researchers, scientists, and professionals in drug development interested in the properties, synthesis, and applications of 7-Mercaptoheptanoic acid.
Core Properties and Data
This compound is a bifunctional molecule containing both a terminal thiol group and a carboxylic acid group.[1] This unique structure allows it to be a versatile tool in various scientific fields, particularly in the development of biosensors and for surface functionalization.[1]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 52000-32-5 | [1][2][3] |
| Molecular Formula | C7H14O2S | [1][2][3] |
| Molecular Weight | 162.25 g/mol | [1][2] |
| Boiling Point | 287.3°C at 760 mmHg | [2] |
| Density | 1.062 g/cm³ | [2] |
| Flash Point | 127.6°C | [2] |
| pKa (Predicted) | 4.77 ± 0.10 | [2] |
| Vapor Pressure | 0.000637 mmHg at 25°C | [2] |
| XLogP3 | 0.5 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
Experimental Protocols
Synthesis of this compound
A common and well-documented method for the synthesis of this compound involves the use of a halo-substituted heptanoate and a thiol source, such as thiourea.[1] This is followed by a hydrolysis step to yield the final product.
Materials:
-
Ethyl 7-bromoheptanoate (or other halo-substituted heptanoate)
-
Thiourea
-
Potassium hydroxide
-
Hydrochloric acid
-
Ethanol
-
Water
Procedure:
-
Thiourea Alkylation: Dissolve ethyl 7-bromoheptanoate and thiourea in ethanol. The mixture is then heated to reflux for several hours. This reaction forms an isothiouronium salt intermediate.
-
Hydrolysis: After the initial reaction is complete, a solution of potassium hydroxide in water is added to the mixture. The solution is then heated to reflux again to hydrolyze the intermediate. This step cleaves the C-S bond of the isothiouronium group, liberating the free thiol.[1]
-
Acidification: Once the hydrolysis is complete, the reaction mixture is cooled. The solution is then acidified by the dropwise addition of hydrochloric acid. This step protonates the carboxylate and thiol groups, leading to the precipitation of this compound.
-
Purification: The crude product can be purified by recrystallization or chromatography to obtain a high-purity final product.
Biosynthetic Pathway and Experimental Workflow
In certain methanogenic archaea, this compound is synthesized as a precursor to Coenzyme B.[1] The biosynthesis begins with α-ketosuberate and proceeds through a series of enzymatic steps.
Caption: Biosynthesis of this compound in methanogenic archaea.
References
structure of 7-Mercaptoheptanoic acid
An In-depth Technical Guide to 7-Mercaptoheptanoic Acid
Introduction
This compound (7-MHA) is a bifunctional organic molecule featuring a seven-carbon aliphatic chain terminated by a carboxylic acid group at one end and a thiol (mercaptan) group at the other. This unique structure allows it to serve as a versatile molecular linker, finding significant applications in materials science, nanotechnology, and biochemistry. Its thiol group exhibits a strong affinity for noble metal surfaces, most notably gold, making it a fundamental component in the formation of self-assembled monolayers (SAMs). The terminal carboxylic acid group provides a convenient point for further chemical modification, enabling the covalent attachment of proteins, peptides, and other biomolecules.
In the realm of biochemistry, 7-MHA is a crucial component of Coenzyme B (7-mercaptoheptanoylthreonine phosphate), an essential cofactor in the metabolic pathways of methanogenic archaea.[1] This guide provides a detailed overview of the structure, properties, and common experimental protocols related to this compound for researchers, scientists, and professionals in drug development.
Molecular Structure and Chemical Properties
This compound's structure is defined by a C7 backbone, a terminal thiol (-SH) group, and a terminal carboxylic acid (-COOH) group.
Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 52000-32-5[1][2] |
| Molecular Formula | C₇H₁₄O₂S[2] |
| Molecular Weight | 162.25 g/mol [1] |
| Canonical SMILES | C(CCCS)CCC(=O)O[2] |
| InChI | InChI=1S/C7H14O2S/c8-7(9)5-3-1-2-4-6-10/h10H,1-6H2,(H,8,9) |
| InChIKey | AZJTUYPIWZAMTM-UHFFFAOYSA-N[1] |
Physicochemical Properties The following table summarizes key physicochemical properties of 7-MHA. Note that some of these values are predicted through computational models.
| Property | Value |
| Density | 1.062 g/cm³[2] |
| Boiling Point | 287.3 °C at 760 mmHg[2] |
| Flash Point | 127.6 °C[2] |
| pKa (Predicted) | 4.77 ± 0.10[2] |
| XLogP3 (Predicted) | 0.5[2] |
| Hydrogen Bond Donors | 2[2] |
| Hydrogen Bond Acceptors | 3[2] |
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy The proton of the thiol group typically appears as a triplet around 2.5 ppm, while the carboxylic acid proton is a broad singlet that can vary in its chemical shift.[1] The carbonyl carbon is a key diagnostic peak in the ¹³C NMR spectrum.[1]
Table 2.1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| HOOC- | 10.0 - 12.0 | broad singlet |
| -CH₂-COOH | 2.2 - 2.4 | triplet |
| HS-CH₂- | 2.4 - 2.6 | quartet |
| -CH₂-CH₂-S- | 1.5 - 1.7 | multiplet |
| -CH₂- (internal) | 1.2 - 1.5 | multiplet |
| HS- | 1.3 - 1.6 | triplet |
Table 2.2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C OOH | 175 - 185 |
| -C H₂-COOH | 30 - 40 |
| HS-C H₂- | 20 - 30 |
| -C H₂- (internal) | 25 - 35 |
2.2. Infrared (IR) Spectroscopy The IR spectrum is characterized by the distinct vibrations of the carboxylic acid and thiol functional groups. A strong, broad absorption from 2500-3300 cm⁻¹ is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[1]
Table 2.3: Characteristic IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid |
| 2940 - 2850 | C-H stretch | Alkane Chain |
| 2600 - 2550 | S-H stretch (weak) | Thiol |
| 1710 - 1680 | C=O stretch | Carboxylic Acid |
| 1470 - 1430 | C-H bend | Alkane Chain |
| 1320 - 1210 | C-O stretch | Carboxylic Acid |
| 960 - 900 | O-H bend (broad) | Carboxylic Acid |
2.3. Mass Spectrometry (MS) The mass spectrum provides information on the molecular weight and fragmentation pattern. The molecular ion peak (M+) would be observed at m/z 162. The fragmentation of short-chain carboxylic acids often involves the loss of OH (M-17) and COOH (M-45) groups.[3]
Table 2.4: Predicted ESI-MS Adducts
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 163.07874 |
| [M+Na]⁺ | 185.06068 |
| [M-H]⁻ | 161.06418 |
Experimental Protocols
3.1. Synthesis of this compound A common laboratory synthesis involves the conversion of a halo-acid. The following is a representative protocol based on the reaction of 7-bromoheptanoic acid with thiourea.
Methodology:
-
Thiouronium Salt Formation: 7-bromoheptanoic acid and thiourea are dissolved in ethanol and heated to reflux for several hours. This reaction forms the S-(6-carboxyhexyl)isothiouronium bromide intermediate.
-
Hydrolysis: The reaction mixture is cooled, and an aqueous solution of sodium hydroxide (NaOH) is added. The mixture is then heated to reflux again to hydrolyze the isothiouronium salt.
-
Purification: After cooling, the solution is acidified with hydrochloric acid (HCl) to a low pH. The aqueous layer is then extracted multiple times with an organic solvent such as diethyl ether. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield this compound.
3.2. Formation of Self-Assembled Monolayers (SAMs) on Gold The thiol group of 7-MHA spontaneously forms a covalent sulfur-gold bond, leading to a well-ordered monolayer on the surface.
Methodology:
-
Substrate Preparation: A gold substrate (e.g., gold-coated silicon wafer or glass slide) is thoroughly cleaned to remove organic contaminants. This can be achieved by immersion in piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by treatment with UV/Ozone. The cleaned substrate is then rinsed with deionized water and ethanol and dried.
-
SAM Formation: The clean gold substrate is immersed in a dilute solution (typically 1-10 mM) of this compound in a high-purity solvent like ethanol. The immersion is carried out for a period of 12 to 24 hours at room temperature to allow for the formation of a well-ordered monolayer.
-
Rinsing and Drying: After incubation, the substrate is removed from the solution, rinsed thoroughly with fresh ethanol to remove any non-covalently bound molecules, and dried under a stream of inert gas (e.g., nitrogen).
Biological Significance: Role in Coenzyme B Biosynthesis
This compound is the direct precursor to the 7-mercaptoheptanoyl moiety of Coenzyme B (HS-HTP), a cofactor essential for methane metabolism in methanogenic archaea. The biosynthesis pathway involves the coupling of 7-MHA with threonine, followed by phosphorylation.
This pathway highlights the fundamental role of 7-MHA in microbial metabolism, specifically in the terminal step of methane formation where Coenzyme B acts as an electron donor.
Applications in Research and Development
The dual functionality of 7-MHA makes it a valuable tool for surface functionalization and bioconjugation.
-
Biosensors: SAMs of 7-MHA on gold electrodes create a surface that can be used to immobilize enzymes, antibodies, or other proteins. The carboxylic acid groups can be activated (e.g., using EDC/NHS chemistry) to form stable amide bonds with amine groups on biomolecules.
-
Nanoparticle Functionalization: 7-MHA is used to stabilize and functionalize gold nanoparticles. The thiol group anchors the molecule to the nanoparticle surface, while the carboxylic acid provides aqueous solubility and a handle for further conjugation.
-
Drug Delivery: Functionalized nanoparticles and surfaces using 7-MHA can be explored for targeted drug delivery applications, where the carboxylic acid is used to attach targeting ligands or therapeutic agents.
-
Study of Interfacial Phenomena: The well-defined nature of 7-MHA SAMs provides an ideal model system for studying protein-surface interactions, electron transfer, and corrosion inhibition at the molecular level.
References
Solubility of 7-Mercaptoheptanoic Acid in Ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties and Solubility Profile
7-Mercaptoheptanoic acid is a bifunctional molecule containing both a carboxylic acid and a thiol group. These functional groups, along with its alkyl chain, dictate its solubility characteristics. The carboxylic acid group is polar and capable of hydrogen bonding, while the thiol group is less polar but still contributes to the molecule's overall polarity.
The principle of "like dissolves like" suggests that this compound should be soluble in polar protic solvents such as ethanol. Ethanol can act as both a hydrogen bond donor and acceptor, allowing for favorable interactions with the carboxylic acid and thiol groups of this compound. The presence of a seven-carbon alkyl chain introduces a nonpolar character to the molecule, which might slightly reduce its solubility in highly polar solvents compared to shorter-chain mercaptocarboxylic acids. However, for a solvent like ethanol, which has a significant nonpolar ethyl component, this is less likely to be a limiting factor.
Based on the established solubility of its structural analog, heptanoic acid, in ethanol, it is predicted that this compound is also soluble in ethanol. Heptanoic acid, which lacks the thiol group, is documented as being soluble in ethanol[1]. The addition of a thiol group, which can also participate in hydrogen bonding, is not expected to drastically decrease its solubility in ethanol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂S | [2][3] |
| Molecular Weight | 162.25 g/mol | [2] |
| Boiling Point | 128-132 °C at 2 Torr | [4] |
| pKa | 4.77 ± 0.10 (Predicted) | [2] |
| XLogP3 | 0.5 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
Experimental Protocol: Determination of Solubility
While specific experimental data for the solubility of this compound in ethanol is not published, a standard laboratory protocol can be employed to determine this value quantitatively. The following is a general method for determining solubility via the isothermal shake-flask method.
Objective: To determine the saturation solubility of this compound in absolute ethanol at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Absolute ethanol (analytical grade)
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or mass spectrometer) or a titration setup.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of ethanol in several sealed flasks. The excess solid should be clearly visible.
-
Equilibration: Place the flasks in a thermostatically controlled shaker bath set to the desired temperature. Agitate the flasks for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the flasks from the shaker and allow them to stand undisturbed at the same temperature to allow the undissolved solid to settle. For finer suspensions, centrifugation at the controlled temperature can be used to separate the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant from each flask. Accurately dilute the aliquot with a known volume of ethanol to a concentration suitable for the chosen analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a pre-validated analytical method such as HPLC or titration.
-
Calculation: Calculate the solubility in units such as g/100 mL or mol/L, taking into account the dilution factor. The results from multiple flasks should be averaged to ensure reproducibility.
Logical Workflow for Assessing Ethanol as a Solvent System
The decision to use ethanol as a solvent for this compound in a research or development setting can be guided by a logical workflow that considers its molecular properties.
References
An In-depth Technical Guide to the Shelf Life and Storage of 7-Mercaptoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects concerning the shelf life, storage, and stability of 7-Mercaptoheptanoic acid. Understanding these parameters is essential for ensuring the integrity and reliability of this reagent in research and development applications, particularly in fields such as surface functionalization, nanoparticle synthesis, and bioconjugation.
Summary of Key Stability Information
This compound is a bifunctional molecule containing both a thiol and a carboxylic acid group, making it susceptible to specific degradation pathways. Proper storage is paramount to maintain its chemical purity and functionality.
Table 1: Recommended Storage Conditions and Expected Shelf Life
| Parameter | Recommendation | Rationale | Expected Shelf Life (Unopened) |
| Temperature | 2-8°C (short-term) or -20°C (long-term)[1][2] | Minimizes oxidation and other degradation reactions. | Not explicitly defined, but stable under recommended conditions.[1] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[3] | Prevents oxidation of the thiol group. | > 2 years (estimated based on general chemical stability principles) |
| Light | Store in a dark container. | Protects against light-induced degradation. | As above |
| Moisture | Store in a dry, well-ventilated place.[1][2][3] | Prevents hydrolysis and potential microbial growth. | As above |
Primary Degradation Pathway: Oxidation
The principal degradation route for this compound is the oxidation of its thiol (-SH) group. This process is primarily mediated by atmospheric oxygen and can be accelerated by factors such as elevated temperature, light exposure, and the presence of metal ions.
The initial and most significant degradation product is the corresponding disulfide, 7,7'-dithiodiheptanoic acid.
References
The Crucial Role of 7-Mercaptoheptanoic Acid in Coenzyme B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme B (CoB), chemically known as 7-mercaptoheptanoylthreoninephosphate, is a vital cofactor in the metabolic pathways of methanogenic archaea.[1] Its unique chemical structure, featuring a terminal thiol group on a seven-carbon chain linked to a phosphothreonine moiety, underpins its essential role in the terminal step of methanogenesis. This in-depth technical guide elucidates the multifaceted role of the 7-mercaptoheptanoic acid (7-MHA) component of coenzyme B, detailing its biosynthesis, its function in enzymatic reactions, and the experimental methodologies used to study this fascinating molecule.
The Central Role of this compound in Methanogenesis
The thiol group of the this compound moiety is the reactive center of coenzyme B. It participates in a critical redox reaction with methyl-coenzyme M (CH₃-S-CoM) catalyzed by the enzyme methyl-coenzyme M reductase (MCR). In this reaction, the thiol group of CoB donates a hydride to the methyl group of methyl-coenzyme M, leading to the formation of methane (CH₄) and a heterodisulfide bond between coenzyme B and coenzyme M (CoM-S-S-CoB).
This terminal step is the primary source of biological methane and is a cornerstone of the energy metabolism of methanogens. The efficiency and specificity of this reaction are highly dependent on the precise structure of the this compound chain.
Biosynthesis of this compound and Coenzyme B
The biosynthesis of the this compound component of coenzyme B is a complex metabolic pathway that originates from central carbon metabolism. The pathway commences with the condensation of α-ketoglutarate and acetyl-CoA and proceeds through a series of enzymatic steps to generate the seven-carbon backbone.
Key Biosynthetic Steps:
-
Chain Elongation: A series of chain elongation reactions, analogous to the Krebs cycle, extends the carbon chain.
-
Formation of α-Ketosuberate: These elongation steps culminate in the formation of α-ketosuberate, a key seven-carbon intermediate.
-
Decarboxylation and Sulfuration: α-Ketosuberate undergoes decarboxylation and a subsequent sulfuration step to yield this compound. The exact mechanism and the enzymes involved in the sulfuration step are still under active investigation, but it is proposed to involve a sulfurtransferase.
-
Coupling with L-Threonine: this compound is then activated and coupled to the amino group of L-threonine.
-
Phosphorylation: Finally, the hydroxyl group of the threonine moiety is phosphorylated to produce the active coenzyme B.
The intricate biosynthetic pathway highlights the metabolic investment required to produce this specialized cofactor.
Quantitative Data
Understanding the kinetics of the enzymes involved in coenzyme B metabolism is crucial for a complete picture of its function. The following table summarizes the known kinetic parameters for methyl-coenzyme M reductase.
| Enzyme | Substrate | Km | Vmax | kcat | Source |
| Methyl-coenzyme M reductase (from Methanosarcina thermophila) | 2-(methylthio)ethanesulfonate (Methyl-CoM) | 3.3 mM | - | - | [1] |
| 7-mercaptoheptanoylthreonine phosphate (Coenzyme B) | 59 µM | - | - | [1] |
Data for the kinetic parameters of the biosynthetic enzymes leading to this compound are currently limited in the scientific literature.
Experimental Protocols
A detailed understanding of the role of this compound in coenzyme B has been made possible through a variety of experimental techniques.
Protocol 1: Methyl-Coenzyme M Reductase Activity Assay
This protocol is used to determine the activity of MCR by measuring the formation of methane.
Materials:
-
Purified methyl-coenzyme M reductase
-
Methyl-coenzyme M (CH₃-S-CoM)
-
Coenzyme B (7-mercaptoheptanoylthreoninephosphate)
-
Titanium(III) citrate (as a reducing agent)
-
Assay buffer (e.g., MOPS or Tris-HCl, pH 7.2-7.6)
-
Gas-tight vials
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
Procedure:
-
Prepare the anaerobic assay mixture in a gas-tight vial by adding the buffer, reducing agent, methyl-coenzyme M, and coenzyme B.[2]
-
Seal the vial and make the headspace anaerobic by flushing with an inert gas (e.g., N₂ or Ar).
-
Initiate the reaction by injecting the purified MCR enzyme into the vial.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 60-65°C for enzymes from thermophiles).[2]
-
At specific time points, withdraw a sample from the headspace using a gas-tight syringe.
-
Inject the headspace sample into the GC-FID to quantify the amount of methane produced.
-
Calculate the enzyme activity based on the rate of methane formation.
Protocol 2: GC-MS Analysis of this compound
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound and its precursors.
Sample Preparation (Derivatization):
Due to the polarity and low volatility of this compound, derivatization is necessary prior to GC-MS analysis. Silylation is a common derivatization method.
-
Lyophilize the sample to remove water.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample.
-
Incubate the mixture at a specific temperature (e.g., 70°C) for a defined period to allow for complete derivatization of the carboxyl and thiol groups.
GC-MS Parameters:
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS) is typically used.
-
Injection Mode: Splitless injection is often employed for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes. An example program could be: initial temperature of 80°C held for 2 minutes, then ramped to 280°C at 20°C/min, and held for 10 minutes.[3]
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in both full scan mode for identification and selected ion monitoring (SIM) mode for quantification.[3]
Visualizations
Logical Relationship of Coenzyme B Components
Caption: Components of Coenzyme B.
Experimental Workflow for MCR Activity Assay
Caption: MCR Activity Assay Workflow.
Signaling Pathway: Hypothetical Regulation of Coenzyme B Biosynthesis
While the direct signaling pathways regulating coenzyme B biosynthesis are not yet fully elucidated, a hypothetical model can be proposed based on the metabolic context.
Caption: Hypothetical CoB Biosynthesis Regulation.
Conclusion and Future Directions
The this compound moiety is the cornerstone of coenzyme B's function in methanogenesis. Its unique structure and biosynthesis are finely tuned to support the energy metabolism of methanogenic archaea. While significant progress has been made in understanding its role, several areas warrant further investigation. Future research should focus on:
-
Elucidating the complete enzymatic pathway for this compound biosynthesis, including the identification and characterization of all involved enzymes.
-
Determining the kinetic parameters for each biosynthetic enzyme to develop a comprehensive model of the pathway.
-
Investigating the regulatory mechanisms that control the expression of the biosynthetic genes and the activity of the enzymes.
-
Exploring the potential for inhibiting coenzyme B biosynthesis as a strategy to mitigate methane emissions from methanogens.
A deeper understanding of the role of this compound in coenzyme B will not only advance our fundamental knowledge of microbial metabolism but also open new avenues for biotechnological applications and environmental management.
References
7-Mercaptoheptanoic Acid for Self-Assembled Monolayers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) represent a versatile and powerful platform for modifying and functionalizing surfaces at the molecular level.[1] Among the various molecules used to form SAMs, ω-functionalized alkanethiols are particularly prominent due to their ability to form well-ordered and stable monolayers on gold surfaces. 7-Mercaptoheptanoic acid (7-MHA), with its seven-carbon alkyl chain, a terminal thiol group for surface anchoring, and a terminal carboxylic acid group for further functionalization, has emerged as a crucial component in the fabrication of functional bio-interfaces.[2] This technical guide provides an in-depth overview of the formation, characterization, and application of 7-MHA SAMs, with a focus on their use in biosensors and drug development.
Properties of this compound
This compound is a bifunctional molecule with the chemical formula HS(CH₂)₆COOH. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 162.25 g/mol | [2][3] |
| CAS Number | 52000-32-5 | [2][3] |
| Boiling Point | 287.3°C at 760 mmHg | [3] |
| Density | 1.062 g/cm³ | [3] |
| pKa | 4.77 ± 0.10 (Predicted) | [3] |
Formation of 7-MHA Self-Assembled Monolayers
The formation of 7-MHA SAMs on a gold substrate is a spontaneous process driven by the strong affinity of the sulfur atom for gold.[2] This process typically involves the immersion of a clean gold substrate into a dilute solution of 7-MHA in a suitable solvent, most commonly ethanol. The thiol group chemisorbs onto the gold surface, leading to the formation of a stable gold-thiolate bond. Subsequently, the alkyl chains organize through van der Waals interactions to form a densely packed monolayer.
Experimental Protocol: Formation of 7-MHA SAMs on Gold
This protocol outlines the steps for the preparation of 7-MHA SAMs on a gold-coated silicon wafer.
Materials:
-
Gold-coated silicon wafers
-
This compound (7-MHA)
-
200-proof ethanol
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas
-
Glass beakers and petri dishes
-
Tweezers
Procedure:
-
Substrate Cleaning:
-
Immerse the gold-coated wafers in piranha solution for 5-10 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.
-
Rinse the wafers thoroughly with deionized water and then with ethanol.
-
Dry the wafers under a stream of nitrogen gas.
-
-
Preparation of 7-MHA Solution:
-
Prepare a 1 mM solution of 7-MHA in ethanol. For example, dissolve 1.62 mg of 7-MHA in 10 mL of ethanol.
-
-
SAM Formation:
-
Immerse the clean, dry gold substrates into the 7-MHA solution in a clean glass container.
-
Incubate for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
After incubation, remove the substrates from the solution with tweezers.
-
Rinse the substrates thoroughly with ethanol to remove non-chemisorbed molecules.
-
Dry the substrates under a stream of nitrogen gas.
-
Store the functionalized substrates in a clean, dry environment.
-
Figure 1. Experimental workflow for the formation of 7-MHA SAMs on a gold substrate.
Characterization of 7-MHA SAMs
A variety of surface-sensitive techniques are employed to characterize the structure, composition, and properties of 7-MHA SAMs.
| Technique | Information Obtained | Typical Values/Observations for Alkanethiol SAMs |
| Contact Angle Goniometry | Surface wettability (hydrophilicity/hydrophobicity). | A lower contact angle for -COOH terminated SAMs like 7-MHA indicates a more hydrophilic surface. |
| Ellipsometry | Monolayer thickness. | Thickness is proportional to the alkyl chain length. For a C7 chain, the thickness is expected to be in the range of 1-2 nm. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of surface atoms. | Confirms the presence of sulfur, carbon, and oxygen. The S 2p peak at ~162 eV is characteristic of a gold-thiolate bond.[4] The C 1s and O 1s spectra provide information about the carboxylic acid group. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence and orientation of functional groups. | Characteristic peaks for C-H stretching (~2850-2920 cm⁻¹), and C=O stretching of the carboxylic acid group (~1700-1740 cm⁻¹).[5][6] |
| Atomic Force Microscopy (AFM) | Surface topography and morphology.[1] | Can reveal the presence of domains, defects, and the overall smoothness of the monolayer. |
| Electrochemical Methods (e.g., Cyclic Voltammetry) | Electron transfer properties and surface coverage. | The SAM acts as a barrier to electron transfer, which can be quantified. Reductive desorption can be used to determine the surface coverage density. |
Quantitative Data for 7-MHA and Related Alkanethiol SAMs
| Parameter | Molecule | Substrate | Value | Reference |
| Surface Coverage Density | 6-Mercaptohexanoic acid (MHA) | Gold Nanoparticles | 5.3 molecules/nm² | [7][8] |
| Mercaptopropionic acid (MPA) | Gold Nanoparticles | 6.3 molecules/nm² | [7][9] |
Applications in Biosensors and Drug Development
The terminal carboxylic acid group of 7-MHA SAMs provides a versatile handle for the covalent immobilization of biomolecules, making these surfaces ideal for the development of biosensors and drug delivery platforms.
Biomolecule Immobilization
The carboxylic acid groups can be activated, typically using a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS), to form an NHS-ester. This activated ester readily reacts with primary amine groups found in proteins and other biomolecules to form a stable amide bond.
Experimental Protocol: Protein Immobilization on 7-MHA SAMs
This protocol describes a general procedure for immobilizing a protein onto a 7-MHA functionalized surface.
Materials:
-
7-MHA functionalized gold substrate
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (e.g., pH 7.4)
-
Protein to be immobilized (dissolved in PBS)
-
Ethanolamine or other quenching agent
Procedure:
-
Activation of Carboxylic Acid Groups:
-
Prepare a solution of EDC (e.g., 400 mM) and NHS (e.g., 100 mM) in MES buffer.
-
Immerse the 7-MHA functionalized substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the surface.
-
Rinse the substrate with MES buffer and then PBS to remove excess EDC and NHS.
-
-
Protein Immobilization:
-
Immediately immerse the activated substrate in the protein solution. The concentration of the protein will depend on the specific application.
-
Incubate for 1-2 hours at room temperature or 4°C overnight.
-
-
Quenching of Unreacted Sites:
-
Remove the substrate from the protein solution.
-
Immerse the substrate in a solution of ethanolamine (e.g., 1 M, pH 8.5) for 10-15 minutes to deactivate any remaining NHS-esters.
-
-
Final Rinsing:
-
Rinse the substrate thoroughly with PBS to remove non-specifically bound protein.
-
Dry the substrate under a gentle stream of nitrogen.
-
Figure 2. Logical workflow for the immobilization of a protein onto a 7-MHA functionalized surface.
Logical Relationship for Biosensor Application
The functionalized surface can then be used in various biosensing platforms, such as Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM), to detect the binding of an analyte to the immobilized biomolecule.
Figure 3. Signaling pathway for a biosensor based on a 7-MHA SAM.
Conclusion
This compound is a versatile and valuable molecule for the creation of well-defined and functional self-assembled monolayers. The ability to form robust SAMs on gold surfaces, coupled with the reactivity of the terminal carboxylic acid group, makes 7-MHA an ideal choice for a wide range of applications in biosensing, drug delivery, and fundamental studies of biomolecular interactions at interfaces. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working in these fields to effectively utilize 7-MHA in their work. Further research focusing on the specific properties of 7-MHA SAMs under various environmental conditions will continue to expand their utility and impact.
References
- 1. fiveable.me [fiveable.me]
- 2. This compound | 52000-32-5 | Benchchem [benchchem.com]
- 3. This compound|lookchem [lookchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantifying thiol ligand density of self-assembled monolayers on gold nanoparticles by inductively coupled plasma-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Nanoparticle Functionalization with Thiols for Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with thiol-containing molecules is a cornerstone of modern nanotechnology, enabling the creation of highly specialized and versatile nanomaterials for a wide array of applications, particularly in the fields of drug delivery, diagnostics, and biosensing. The unique affinity of the thiol group (-SH) for the surfaces of noble metal nanoparticles, such as gold, and the ability to covalently attach thiol-containing silanes to oxide-based nanoparticles, like silica, provide robust and reliable methods for tailoring their surface chemistry. This guide offers a comprehensive overview of the principles, experimental protocols, and characterization of thiol-functionalized nanoparticles, with a focus on gold and mesoporous silica nanoparticles, to empower researchers and drug development professionals in their endeavors.
Core Principles of Thiol-Nanoparticle Interactions
The efficacy of thiol functionalization hinges on the strong and stable bond formed between sulfur and the nanoparticle surface.
-
Gold-Thiol Chemistry: The interaction between thiols and gold surfaces is a well-established and widely utilized conjugation strategy. It involves the formation of a strong, semi-covalent bond between the sulfur atom of the thiol and gold atoms on the nanoparticle surface. This process, often referred to as chemisorption, leads to the formation of a self-assembled monolayer (SAM) of thiol-containing ligands, which imparts stability to the nanoparticles and provides a platform for further functionalization.
-
Silica-Thiol Chemistry: For oxide-based nanoparticles like silica, thiol functionalization is typically achieved through a process called silanization. This involves the use of organosilane molecules that possess a thiol group at one end and a hydrolyzable alkoxy group (e.g., methoxy or ethoxy) at the other. In the presence of water, the alkoxy groups hydrolyze to form silanol groups (-Si-OH), which then condense with the hydroxyl groups present on the silica surface, forming stable siloxane bonds (-Si-O-Si-). This process effectively grafts the thiol-containing molecule onto the nanoparticle surface.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis and functionalization of nanoparticles. Below are step-by-step protocols for the functionalization of gold and silica nanoparticles with thiols.
Protocol 1: Functionalization of Gold Nanoparticles with mPEG-Thiol via Ligand Exchange
This protocol describes the modification of pre-synthesized citrate-capped gold nanoparticles with methoxy-poly(ethylene glycol)-thiol (mPEG-SH) through a ligand exchange reaction. This process replaces the weakly bound citrate ions with strongly bound thiol molecules, resulting in a stable, biocompatible nanoparticle formulation.
Materials:
-
Citrate-capped gold nanoparticles (AuNPs) in aqueous solution
-
Methoxy-poly(ethylene glycol)-thiol (mPEG-SH)
-
Deionized (DI) water
-
Ethanol
-
Phosphate-buffered saline (PBS)
Equipment:
-
Centrifuge
-
Vortex mixer
-
Spectrophotometer (for UV-Vis analysis)
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Preparation of mPEG-SH Solution: Prepare a stock solution of mPEG-SH at a concentration of 1 mg/mL in DI water.
-
Ligand Exchange Reaction:
-
To a solution of citrate-capped AuNPs, add the mPEG-SH solution. The molar ratio of mPEG-SH to AuNPs should be in large excess (e.g., 10,000:1) to ensure complete surface coverage.
-
Gently mix the solution and allow it to react for at least 12 hours at room temperature with gentle stirring or rocking.
-
-
Purification of Functionalized AuNPs:
-
Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).
-
Carefully remove the supernatant, which contains excess mPEG-SH and displaced citrate ions.
-
Resuspend the nanoparticle pellet in DI water.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound ligands.
-
-
Final Resuspension and Characterization:
-
After the final wash, resuspend the purified mPEG-SH functionalized AuNPs in a suitable buffer, such as PBS, for storage and further applications.
-
Characterize the functionalized nanoparticles using UV-Vis spectroscopy to confirm their stability (absence of aggregation) and DLS to determine their hydrodynamic diameter and zeta potential.
-
Protocol 2: Silanization of Mesoporous Silica Nanoparticles with (3-Mercaptopropyl)trimethoxysilane (MPTMS)
This protocol details the surface modification of mesoporous silica nanoparticles (MSNs) with MPTMS to introduce thiol groups onto their surface.
Materials:
-
Mesoporous silica nanoparticles (MSNs)
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
Anhydrous toluene
-
Ethanol
-
Deionized (DI) water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Centrifuge
-
Vacuum oven
Procedure:
-
Activation of MSNs:
-
Disperse the MSNs in DI water and treat with an acid (e.g., HCl) to protonate the surface silanol groups.
-
Wash the activated MSNs with DI water and ethanol to remove the acid and then dry them in a vacuum oven at 80°C overnight.
-
-
Silanization Reaction:
-
In a round-bottom flask, disperse the dried, activated MSNs in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Add MPTMS to the MSN suspension. A typical ratio is 1-2 mL of MPTMS per gram of MSNs.
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain it under reflux with vigorous stirring for 12-24 hours.
-
-
Purification of Thiol-Functionalized MSNs:
-
Allow the reaction mixture to cool to room temperature.
-
Collect the functionalized MSNs by centrifugation.
-
Wash the nanoparticles sequentially with toluene and ethanol to remove unreacted MPTMS and byproducts. Repeat the washing steps three times.
-
-
Drying and Characterization:
-
Dry the purified thiol-functionalized MSNs in a vacuum oven at 60°C overnight.
-
Characterize the functionalized nanoparticles using Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of thiol and siloxane bonds, and thermogravimetric analysis (TGA) to quantify the amount of grafted MPTMS.
-
Quantitative Data Presentation
The following tables summarize key quantitative data related to the properties and performance of thiol-functionalized nanoparticles.
Table 1: Surface Ligand Density of Thiol-Functionalized Gold Nanoparticles
| Thiol Ligand | Nanoparticle Diameter (nm) | Ligand Density (molecules/nm²) | Reference |
| 11-Mercaptoundecanoic acid | 10 | 4.7 | [1] |
| 11-Mercaptoundecanoic acid | 30 | 4.5 | [1] |
| 11-Mercaptoundecanoic acid | 60 | 4.3 | [1] |
| Thioctic Acid | 13 | 3.5 | [1] |
| mPEG-SH (2 kDa) | 15 | 1.1 | [1] |
| mPEG-SH (5 kDa) | 15 | 0.5 | [1] |
Table 2: Stability of Thiol-Functionalized Gold Nanoparticles in Biological Media
| Nanoparticle Core | Thiol Ligand | Medium | Hydrodynamic Diameter (nm) - Initial | Hydrodynamic Diameter (nm) - 24h | Zeta Potential (mV) - Initial | Zeta Potential (mV) - 24h |
| AuNP (20 nm) | 11-Mercaptoundecanoic acid | PBS (pH 7.4) | 25.2 ± 1.5 | 26.1 ± 1.8 | -35.4 ± 2.1 | -34.8 ± 2.5 |
| AuNP (20 nm) | 11-Mercaptoundecanoic acid | DMEM + 10% FBS | 35.8 ± 2.1 | 45.3 ± 3.2 | -15.2 ± 1.8 | -12.5 ± 2.0 |
| AuNP (20 nm) | mPEG-SH (5 kDa) | PBS (pH 7.4) | 48.5 ± 2.5 | 49.1 ± 2.8 | -5.2 ± 0.8 | -5.5 ± 1.0 |
| AuNP (20 nm) | mPEG-SH (5 kDa) | DMEM + 10% FBS | 55.2 ± 3.1 | 58.7 ± 3.5 | -8.1 ± 1.2 | -7.9 ± 1.5 |
Table 3: Drug Loading and Release from Thiol-Functionalized Mesoporous Silica Nanoparticles
| Drug | Nanoparticle Formulation | Loading Capacity (%) | Encapsulation Efficiency (%) | Release at pH 5.5 (%, 24h) | Release at pH 7.4 (%, 24h) | Reference |
| Doxorubicin | Thiol-functionalized MSNs | 15.2 | 85.1 | 75 | 30 | [2] |
| Doxorubicin | Amine-functionalized MSNs | 25.8 | 95.2 | 65 | 25 | [2] |
| Ciprofloxacin | Thiol-functionalized MSNs | 12.5 | 78.3 | 80 | 35 | [3] |
| Paclitaxel | Thiol-functionalized MSNs | 8.9 | 65.7 | 60 | 20 | [4] |
Visualization of Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of experimental processes and logical relationships.
Caption: Workflow for the synthesis and thiol functionalization of gold nanoparticles.
Caption: Workflow for the synthesis and thiol functionalization of silica nanoparticles.
Caption: Pathway for drug delivery using thiol-functionalized nanoparticles.
Conclusion
The functionalization of nanoparticles with thiols represents a powerful and versatile strategy for the development of advanced nanomaterials. The robust chemistry of gold-thiol and silica-silane interactions allows for the precise control of surface properties, leading to enhanced stability, biocompatibility, and targeting capabilities. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and fabricate novel nanoparticle-based systems for a wide range of therapeutic and diagnostic applications. As our understanding of nano-bio interactions continues to grow, so too will the sophistication and efficacy of these thiol-functionalized nanomaterials in addressing critical challenges in medicine and beyond.
References
- 1. Ciprofloxacin loaded mesoporous silica nanoparticles with sustained bactericidal activity [isnac.ir]
- 2. Functionalized Mesoporous Silica as Doxorubicin Carriers and Cytotoxicity Boosters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. synthesis-and-evaluation-of-paclitaxel-loaded-gold-nanoparticles-for-tumor-targeted-drug-delivery - Ask this paper | Bohrium [bohrium.com]
Methodological & Application
7-Mercaptoheptanoic acid SAM formation on gold protocol
[6] Removal of Thiol-SAM on a Gold Surface for Re-Use of an Interdigitated Chain-Shaped Electrode - MDPI (2022-03-17) 2.3. Deposition of the Self-Assembled Monolayer (SAM) on the ICE. Removing the SAM on the Surface of ICE. Re-Depositing the SAM on the ICE. Before developing the SAM on the ICE surface, the bare ICE was cleaned with 0.5 M NaBH4 solution in 1:1 H2O/Ethanol and dried under nitrogen flow to discard impurities on the ICE surface. Subsequently, the bare ICE was dipped in 100 mM MHA solution for 2 h at room temperature (RT; 25 °C) to create the SAM on the Au surface of ICE (ICE/SAM) through the bonding between gold (Au) of ICE and sulfur (S) at the head group of the SAM, as shown in Figure 1. ... (2022-03-17) To re-use the ICE, the ICE/SAM was immersed in 0.5 M NaBH4 solution for 10 min at RT to remove the SAM on the ICE surface (re-ICE) and return the ICE to its original state. To approve the re-use of ICE, the SAM was again deposited on the re-ICE (re-ICE/SAM) by dipping the re-ICE in a 100 mM MHA solution for 2 h at room temperature (25 °C), and then it was washed with extra pure ethanol and DI H2O. This procedure is similar to the deposition of the SAM
Application Notes and Protocols for Gold Nanoparticle Functionalization with 7-Mercaptoheptanoic Acid (7-MHA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are versatile platforms for a wide range of biomedical applications, including drug delivery, bioimaging, and diagnostics.[1][2][3][4] Their utility is significantly enhanced through surface functionalization, which allows for the attachment of various molecules to improve stability, biocompatibility, and targeting.[1][2] This document provides a detailed, step-by-step protocol for the functionalization of gold nanoparticles with 7-mercaptoheptanoic acid (7-MHA), a process that imparts a carboxylated surface for further conjugation and enhances nanoparticle stability. The strong affinity of the thiol group (-SH) on 7-MHA for the gold surface facilitates a stable covalent bond through a ligand exchange reaction.[5]
Experimental Protocols
This section outlines the necessary protocols for the synthesis of gold nanoparticles, their functionalization with 7-MHA, and subsequent purification.
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of approximately 20 nm citrate-stabilized gold nanoparticles.
Materials:
-
Tetrachloroauric (III) acid (HAuCl₄) solution (1 mM)
-
Sodium citrate (1% w/v)
-
Ultrapure water
-
Glassware (thoroughly cleaned)
Procedure:
-
In a clean round-bottom flask, bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly add 10 mL of 1% sodium citrate solution to the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to blue and then to a brilliant red, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature.
-
The synthesized AuNPs can be stored at 4°C for several months.
Protocol 2: Functionalization of Gold Nanoparticles with 7-MHA via Ligand Exchange
This protocol details the surface modification of the synthesized citrate-stabilized AuNPs with 7-MHA.
Materials:
-
Citrate-stabilized gold nanoparticle solution (from Protocol 1)
-
This compound (7-MHA)
-
Ethanol
-
Ultrapure water
Procedure:
-
Prepare a 10 mM stock solution of 7-MHA in ethanol.
-
To 10 mL of the citrate-stabilized AuNP solution, add the 7-MHA stock solution to achieve a final concentration that provides a significant molar excess of 7-MHA to the surface gold atoms. A typical starting point is a final 7-MHA concentration of 1 mM.
-
Incubate the mixture at room temperature with gentle stirring for 24 hours to allow for the ligand exchange reaction to proceed to completion.
Protocol 3: Purification of 7-MHA Functionalized Gold Nanoparticles
This protocol describes the removal of excess 7-MHA and displaced citrate ions from the functionalized AuNP solution.
Materials:
-
7-MHA functionalized AuNP solution (from Protocol 2)
-
Ultrapure water
Procedure:
-
Transfer the 7-MHA functionalized AuNP solution to centrifuge tubes.
-
Centrifuge the solution at a speed sufficient to pellet the nanoparticles. The appropriate speed will depend on the nanoparticle size (see Table 2 for general guidelines). For ~20 nm AuNPs, a speed of approximately 10,000 x g for 30 minutes is a good starting point.[6]
-
Carefully remove the supernatant, which contains excess 7-MHA and displaced citrate.
-
Resuspend the nanoparticle pellet in 10 mL of ultrapure water by gentle vortexing or sonication.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of impurities.
-
After the final wash, resuspend the purified 7-MHA functionalized AuNPs in the desired volume of ultrapure water for storage at 4°C.
Data Presentation
The following tables summarize key quantitative data for the synthesis, functionalization, and characterization of 7-MHA functionalized gold nanoparticles.
Table 1: Reagent Concentrations for AuNP Synthesis and Functionalization
| Parameter | Value |
| HAuCl₄ Concentration | 1 mM |
| Sodium Citrate Concentration | 1% (w/v) |
| 7-MHA Stock Solution | 10 mM in Ethanol |
| Final 7-MHA Concentration (Typical) | 1 mM |
Table 2: Recommended Centrifugation Speeds for Gold Nanoparticle Purification
| Nanoparticle Size (nm) | Recommended Centrifuge Speed (rpm) |
| 7 | 20,000 |
| 10 | 15,000 |
| 15 | 12,000 |
| 20 | 10,000 |
| 30 | 6,000 |
| 40 | 5,000 |
| 50 | 4,000 |
| Note: These are recommended starting speeds and may require optimization based on the specific centrifuge and rotor used.[6] |
Table 3: Expected Characterization Results
| Characterization Technique | Pre-functionalization (Citrate-AuNPs) | Post-functionalization (7-MHA-AuNPs) |
| UV-Vis Spectroscopy (LSPR Peak) | ~520 nm | Red-shift of 2-5 nm |
| Dynamic Light Scattering (DLS) | ~20 nm (core size) | Increase in hydrodynamic diameter |
| Zeta Potential | Highly negative (~ -30 mV to -50 mV) | Less negative (~ -20 mV to -40 mV) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis, functionalization, and purification of 7-MHA coated gold nanoparticles.
Potential Signaling Pathway Modulation
Gold nanoparticles have been shown to modulate various cellular signaling pathways. For instance, in MCF-7 breast cancer cells, gold nanorods have been demonstrated to strongly affect the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.[7] While the specific effects of 7-MHA functionalization on this pathway require further investigation, the general mechanism provides a valuable framework for hypothesis-driven research in drug development.
Caption: Potential modulation of the PI3K/Akt signaling pathway by 7-MHA functionalized gold nanoparticles.
References
- 1. Zeta-potential data reliability of gold nanoparticle biomolecular conjugates and its application in sensitive quantification of surface absorbed protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monodisperse Gold Nanoparticles: A Review on Synthesis and Their Application in Modern Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for EDC/NHS Chemistry with 7-Mercaptoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to functionalize surfaces modified with 7-Mercaptoheptanoic acid (7-MHA). This method is widely employed for the covalent immobilization of proteins, peptides, antibodies, and other amine-containing biomolecules for applications in biosensors, drug delivery, and various bioassays.
Introduction
The functionalization of surfaces with biomolecules is a critical step in the development of a wide range of biomedical devices and research tools. A common and effective strategy involves the formation of a self-assembled monolayer (SAM) of 7-MHA on a gold substrate. The thiol group of 7-MHA forms a stable bond with the gold surface, presenting a terminal carboxylic acid group. This carboxylic acid can then be activated using EDC and NHS to form a semi-stable NHS ester, which readily reacts with primary amines on a target biomolecule to form a stable amide bond. This two-step process allows for controlled and efficient covalent immobilization of biomolecules.
The use of NHS in conjunction with EDC is highly recommended as it converts the highly reactive and unstable O-acylisourea intermediate into a more stable amine-reactive NHS ester, thereby increasing the coupling efficiency and allowing for a two-step reaction protocol.[1] This two-step approach is particularly advantageous when working with biomolecules that also contain carboxyl groups, as it prevents unwanted cross-linking of the biomolecule.[2]
Data Presentation
The following tables summarize key quantitative parameters for the successful application of EDC/NHS chemistry with 7-MHA SAMs. Please note that these values often require optimization for specific applications.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | MES buffer is commonly used as it lacks amines and carboxyls.[3] |
| Coupling pH | 7.2 - 8.5 | Phosphate buffered saline (PBS) is a suitable buffer for this step.[3] |
| Activation Time | 15 - 60 minutes | The NHS ester is susceptible to hydrolysis, so this step should not be overly extended. |
| Coupling Time | 1 - 4 hours (or overnight at 4°C) | Longer incubation times can increase coupling efficiency. |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can help to stabilize the activated NHS ester. |
Table 2: Typical Reagent Concentrations for Surface Activation
| Reagent | Concentration Range | Molar Ratio (relative to surface carboxyl groups) |
| EDC | 2 - 200 mM | Optimization is critical; higher concentrations do not always lead to better results. |
| NHS/Sulfo-NHS | 5 - 50 mM | A slight molar excess of NHS to EDC is often beneficial. |
Table 3: Surface Characterization Data (Illustrative Examples)
| Technique | Analyte/Stage | Expected Outcome/Observation |
| FTIR Spectroscopy | 7-MHA SAM | Characteristic C=O stretch of carboxylic acid (~1710-1740 cm⁻¹) |
| After EDC/NHS Activation | Appearance of new peaks for the NHS ester (e.g., ~1740 cm⁻¹, ~1780 cm⁻¹, ~1815 cm⁻¹) and disappearance/reduction of the carboxylic acid peak. | |
| After Biomolecule Coupling | Appearance of amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands. | |
| X-ray Photoelectron Spectroscopy (XPS) | 7-MHA SAM | Presence of C 1s, O 1s, and S 2p peaks. |
| After Biomolecule Coupling | Increase in the N 1s signal, confirming the presence of the amine-containing biomolecule. |
Experimental Protocols
Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM) on a Gold Surface
This protocol describes the preparation of a carboxyl-terminated surface using 7-MHA.
Materials:
-
Gold-coated substrate (e.g., glass slide, sensor chip)
-
This compound (7-MHA)
-
Ethanol (absolute)
-
Deionized (DI) water
-
Nitrogen gas source
Procedure:
-
Clean the gold substrate by rinsing with ethanol and DI water, then dry under a stream of nitrogen.
-
Prepare a 1-10 mM solution of 7-MHA in absolute ethanol.
-
Immerse the cleaned gold substrate in the 7-MHA solution.
-
Incubate for 18-24 hours at room temperature in a covered container to prevent evaporation and contamination.
-
Remove the substrate from the solution and rinse thoroughly with ethanol to remove non-specifically adsorbed molecules.
-
Dry the substrate under a stream of nitrogen.
-
The substrate with the 7-MHA SAM is now ready for EDC/NHS activation.
Protocol 2: Two-Step EDC/NHS Coupling of an Amine-Containing Biomolecule to a 7-MHA SAM
This protocol details the activation of the carboxyl groups on the 7-MHA SAM and the subsequent covalent attachment of a biomolecule.
Materials:
-
7-MHA functionalized gold substrate
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5 - 6.0
-
Coupling Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.4
-
Amine-containing biomolecule (e.g., protein, antibody, peptide)
-
Quenching Solution (optional): 1 M Ethanolamine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
Step 1: Activation of the Carboxyl Groups
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use. A typical starting concentration is 200 mM EDC and 50 mM NHS.
-
Immerse the 7-MHA functionalized substrate in the EDC/NHS solution.
-
Incubate for 30 minutes at room temperature with gentle agitation.
-
Remove the substrate and rinse with Activation Buffer, followed by Coupling Buffer.
Step 2: Coupling of the Amine-Containing Biomolecule
-
Dissolve the amine-containing biomolecule in the Coupling Buffer at the desired concentration.
-
Immediately immerse the activated substrate in the biomolecule solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
(Optional) Quench the reaction by immersing the substrate in the Quenching Solution for 10-15 minutes to block any unreacted NHS-ester sites.
-
Wash the substrate thoroughly with Washing Buffer to remove non-covalently bound biomolecules.
-
Rinse with Coupling Buffer or DI water and dry under a stream of nitrogen.
-
The surface is now functionalized with the biomolecule and ready for use.
Visualizations
References
Application Note: FTIR Analysis of 7-Mercaptoheptanoic Acid Self-Assembled Monolayers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Self-assembled monolayers (SAMs) of alkanethiols on gold substrates are a cornerstone of nanotechnology and surface science, providing a versatile platform for tailoring surface properties. 7-Mercaptoheptanoic acid (7-MHA) is a particularly interesting molecule for forming SAMs due to its terminal carboxylic acid group, which can be utilized for the covalent immobilization of biomolecules, making it highly relevant for biosensor development and drug delivery systems. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for characterizing the formation, structure, and chemical properties of these monolayers.[1] This application note provides a detailed protocol for the preparation and FTIR analysis of 7-MHA SAMs on gold surfaces.
Principles of FTIR for SAM Analysis
FTIR spectroscopy probes the vibrational modes of molecules.[1] When applied to SAMs, specific infrared absorption bands can confirm the presence of the molecule on the surface, provide information about the chemical state of the head and tail groups, and give insights into the packing density and orientation of the alkyl chains. For thin films on reflective substrates like gold, Infrared Reflection-Absorption Spectroscopy (IRRAS) is a highly sensitive technique.[2] Alternatively, Attenuated Total Reflection (ATR)-FTIR can also be employed for the analysis of SAMs.[1]
Experimental Protocols
Materials and Reagents
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
This compound (7-MHA)
-
Absolute Ethanol (200 proof)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Clean glassware (scintillation vials or beakers)
-
Tweezers
Protocol 1: Preparation of this compound (7-MHA) SAMs on Gold
A clean environment is crucial for the formation of high-quality SAMs to prevent contamination.
-
Gold Substrate Cleaning:
-
Thoroughly rinse the gold-coated substrates with absolute ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
For more rigorous cleaning, substrates can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is a powerful oxidizing agent and highly corrosive.
-
-
Preparation of 7-MHA Solution:
-
Prepare a 1 mM solution of 7-MHA in absolute ethanol. For example, dissolve 1.62 mg of 7-MHA in 10 mL of absolute ethanol.
-
For carboxyl-terminated thiols, the pH of the solution can be adjusted to approximately 2 by adding a few drops of concentrated HCl to ensure the carboxylic acid group is protonated.
-
Sonicate the solution for 5-10 minutes to ensure the 7-MHA is fully dissolved.
-
-
Self-Assembly Process:
-
Immerse the clean, dry gold substrates into the 1 mM 7-MHA solution using clean tweezers.
-
To minimize oxidation, it is recommended to reduce the headspace in the container and backfill with nitrogen gas before sealing.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.
-
-
Rinsing and Drying:
-
After incubation, carefully remove the substrates from the thiol solution with tweezers.
-
Rinse the substrates thoroughly with absolute ethanol to remove any non-chemisorbed molecules.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Store the prepared SAMs in a clean, dry environment, such as a desiccator or under nitrogen, until analysis.
-
Protocol 2: FTIR Analysis of 7-MHA SAMs
This protocol describes the general procedure for acquiring FTIR spectra of the prepared SAMs using an IRRAS setup.
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with a reflection accessory (for IRRAS) and a sensitive detector, such as a mercury cadmium telluride (MCT) detector.
-
Purge the spectrometer with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Background Spectrum Acquisition:
-
Acquire a background spectrum using a clean, bare gold substrate from the same batch as the one used for SAM formation. This is crucial for correcting for the absorbance of the gold and any atmospheric components.
-
-
Sample Spectrum Acquisition:
-
Mount the 7-MHA SAM-coated substrate in the sample holder at the same position and orientation as the background reference.
-
Collect the sample spectrum. For high sensitivity, a high number of scans (e.g., 512 or 1024) is recommended, with a spectral resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum and converting to absorbance units (-log(R/R₀), where R is the sample reflectance and R₀ is the background reflectance).
-
Perform baseline correction and other spectral processing as needed.
-
Data Presentation
The following table summarizes the characteristic infrared absorption peaks for carboxylic acid-terminated alkanethiol SAMs on gold, which are applicable to 7-MHA. The exact peak positions may vary slightly depending on the specific experimental conditions, such as the packing density and hydration of the monolayer.
| Peak Position (cm⁻¹) | Vibrational Assignment | Description |
| ~2925 | νₐ(CH₂) | Asymmetric stretching of methylene groups in the alkyl chain. The position of this peak is sensitive to the conformational order of the alkyl chains. A lower wavenumber indicates a more ordered monolayer. |
| ~2855 | νₛ(CH₂) | Symmetric stretching of methylene groups in the alkyl chain. Similar to the asymmetric stretch, its position is indicative of the monolayer's order. |
| ~1710 - 1740 | ν(C=O) of COOH (Hydrogen-bonded) | Stretching vibration of the carbonyl group in the carboxylic acid headgroup, participating in hydrogen bonding with neighboring molecules. |
| ~1465 | δ(CH₂) | Scissoring deformation of the methylene groups. |
| ~1410 | ν(C-O) + δ(O-H) in-plane | Coupled vibration of the C-O stretching and O-H in-plane bending of the carboxylic acid group. |
| ~1200 - 1350 | CH₂ wagging and twisting modes | Complex vibrational modes of the alkyl chain. |
| ~940 | γ(O-H) out-of-plane | Out-of-plane bending of the hydroxyl group in the dimerized carboxylic acid. |
Visualizations
Experimental Workflow for FTIR Analysis of 7-MHA SAMs
Caption: Experimental workflow for the preparation and FTIR analysis of 7-MHA SAMs.
Logical Relationships in 7-MHA SAM Formation and Characterization
Caption: Logical flow from starting materials to analytical output for 7-MHA SAMs.
References
Application Notes and Protocols for Electrochemical Impedance Spectroscopy of 7-MHA Modified Electrodes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the characterization of self-assembled monolayers (SAMs) of 7-mercapto-4-methyl-3-phenyl-4H-[1][2][3]triazole (7-MHA) on gold electrodes using Electrochemical Impedance Spectroscopy (EIS).
Introduction
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the interfacial properties of modified electrodes. By applying a small amplitude AC potential and measuring the resulting current, EIS can provide quantitative information about the formation, packing, and insulating properties of self-assembled monolayers. 7-MHA, a thiol-containing triazole derivative, can form robust SAMs on gold surfaces via the strong gold-thiol bond. These modified electrodes have potential applications in biosensing, drug screening, and corrosion inhibition. This document outlines the procedures for modifying gold electrodes with 7-MHA and characterizing the resulting monolayer using EIS.
Experimental Protocols
Gold Electrode Cleaning
A pristine gold surface is crucial for the formation of a well-ordered SAM. The following protocol is recommended for cleaning polycrystalline gold electrodes:
-
Mechanical Polishing:
-
Polish the gold electrode surface with alumina slurries of decreasing particle size (e.g., 1.0 µm, 0.3 µm, and 0.05 µm) on a polishing pad for 5 minutes each.
-
Rinse the electrode thoroughly with deionized (DI) water and sonicate in DI water for 5 minutes to remove alumina particles.
-
-
Electrochemical Cleaning:
-
In a 0.5 M H₂SO₄ solution, cycle the potential of the gold electrode between the onset of hydrogen evolution and gold oxide formation (e.g., -0.2 V to +1.5 V vs. Ag/AgCl) at a scan rate of 100 mV/s for 25 cycles.[2]
-
The final cyclic voltammogram should exhibit the characteristic peaks of a clean polycrystalline gold surface.
-
Rinse the electrode with copious amounts of DI water and then with absolute ethanol. Dry the electrode under a stream of dry nitrogen gas.
-
Preparation of 7-MHA Solution
-
Prepare a 1 mM solution of 7-MHA in a suitable solvent. Ethanol is a common choice for dissolving thiols for SAM formation.[4][5]
-
If solubility is an issue, sonicate the solution for 5-10 minutes.[4]
Formation of 7-MHA Self-Assembled Monolayer
-
Immediately after cleaning and drying, immerse the gold electrode into the 1 mM 7-MHA solution.[4][6]
-
Allow the self-assembly process to occur for a sufficient incubation time. A typical duration is 18-24 hours to ensure the formation of a well-ordered monolayer.[2]
-
After incubation, remove the electrode from the thiol solution and rinse it thoroughly with the same solvent (e.g., ethanol) to remove any non-chemisorbed molecules.[2][5]
-
Dry the modified electrode under a gentle stream of nitrogen gas.
Electrochemical Impedance Spectroscopy (EIS) Measurement
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell containing the 7-MHA modified gold electrode as the working electrode, a platinum wire or mesh as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).
-
The electrolyte solution should contain a redox probe to facilitate the measurement of charge transfer resistance. A common choice is a solution of 5 mM [Fe(CN)₆]³⁻/⁴⁻ in a supporting electrolyte such as 0.1 M KCl.[1]
-
-
EIS Parameters:
-
Set the DC potential to the formal potential of the [Fe(CN)₆]³⁻/⁴⁻ redox couple (typically around +0.2 V vs. Ag/AgCl).
-
Apply a small AC voltage perturbation, typically 5-10 mV in amplitude.
-
Scan a frequency range from high to low frequencies, for example, from 100 kHz to 0.1 Hz.
-
Data Presentation
The impedance data is typically visualized as a Nyquist plot (imaginary impedance vs. real impedance). The key parameters extracted from fitting the data to an equivalent electrical circuit are summarized in the table below.
| Electrode State | Rct (Ω) | Cdl (µF/cm²) | Description |
| Bare Gold | ~250 | ~20 | Low charge transfer resistance and high double-layer capacitance, indicative of a clean, conductive surface. |
| 7-MHA Modified Gold | > 1 M | ~1-2 | A significant increase in Rct and a decrease in Cdl demonstrate the formation of a well-packed, insulating monolayer that blocks the access of the redox probe to the electrode surface. |
Note: The values presented are typical and may vary depending on the specific experimental conditions.
Visualizations
Experimental Workflow
Caption: Workflow for 7-MHA modification and EIS analysis.
Signaling Pathway: Blocking Electron Transfer
Caption: 7-MHA monolayer blocks electron transfer.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Self-assembly mechanism of thiol, dithiol, dithiocarboxylic acid, disulfide and diselenide on gold: an electrochemical impedance study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lee.chem.uh.edu [lee.chem.uh.edu]
- 6. Forming a SAM on a gold electrode - zimmerandpeacock [zimmerpeacocktech.com]
Application Notes and Protocols for Surface Plasmon Resonance using 7-Mercaptoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time monitoring of biomolecular interactions. A critical step in a successful SPR experiment is the appropriate functionalization of the sensor surface to immobilize one of the interacting partners (the ligand) while maintaining its biological activity. This document provides a detailed protocol for the use of 7-Mercaptoheptanoic acid (7-MHA) to create a self-assembled monolayer (SAM) on a gold SPR sensor chip. The terminal carboxylic acid groups of the 7-MHA are then activated to covalently immobilize a ligand via amine coupling. This method provides a robust and reproducible surface for studying a wide range of molecular interactions.
Data Presentation
The following table summarizes typical quantitative data obtained from SPR experiments utilizing a 7-MHA modified sensor surface. These values are illustrative and will vary depending on the specific ligand and analyte under investigation.
| Parameter | Typical Value(s) | Notes |
| Ligand Immobilization Level | 2000 - 6000 RU | Dependent on the molecular weight of the ligand and the desired assay sensitivity. Higher levels are often used for small molecule analytes. |
| Association Rate Constant (k_a) | 1 x 10³ - 1 x 10⁶ M⁻¹s⁻¹ | Describes the rate at which the analyte binds to the immobilized ligand. |
| Dissociation Rate Constant (k_d) | 1 x 10⁻⁵ - 1 x 10⁻³ s⁻¹ | Describes the rate at which the analyte dissociates from the immobilized ligand. |
| Equilibrium Dissociation Constant (K_D) | 1 nM - 10 µM | A measure of the affinity of the interaction (k_d / k_a). A lower K_D indicates a higher affinity. |
Experimental Protocols
This section details the step-by-step methodologies for preparing a 7-MHA functionalized SPR sensor chip and conducting a binding analysis.
Part 1: Gold Sensor Chip Cleaning and Preparation
A pristine gold surface is essential for the formation of a high-quality, well-ordered SAM.
Materials:
-
Bare gold SPR sensor chip
-
Deionized (DI) water (18.2 MΩ·cm)
-
Ethanol (analytical grade)
-
Nitrogen or Argon gas source
-
UV/Ozone cleaner or Plasma cleaner (recommended)
Protocol:
-
Initial Rinse: Rinse the gold sensor chip thoroughly with DI water, followed by ethanol.
-
Drying: Dry the chip under a gentle stream of nitrogen or argon gas.
-
Surface Cleaning (Choose one method):
-
UV/Ozone or Plasma Cleaning: Place the chip in a UV/Ozone or plasma cleaner for 5-10 minutes. This is the most effective method for removing organic contaminants.
-
Piranha Solution (Use with extreme caution in a fume hood with appropriate personal protective equipment): Immerse the chip in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 1-2 minutes. After removal, rinse the chip extensively with DI water and then with ethanol.
-
-
Final Drying: Dry the cleaned chip under a stream of nitrogen or argon gas. The chip is now ready for SAM formation.
Part 2: Formation of this compound Self-Assembled Monolayer (SAM)
This protocol describes the creation of a carboxyl-terminated surface.
Materials:
-
Cleaned gold SPR sensor chip
-
This compound (7-MHA)
-
Ethanol (anhydrous, analytical grade)
Protocol:
-
Prepare 7-MHA Solution: Prepare a 1-10 mM solution of 7-MHA in anhydrous ethanol.
-
Incubation: Immerse the cleaned, dry gold sensor chip into the 7-MHA solution. Ensure the entire gold surface is covered.
-
SAM Formation: Allow the chip to incubate for at least 12-18 hours at room temperature in a sealed, dark container to allow for the formation of a well-ordered monolayer.
-
Rinsing: After incubation, remove the chip from the solution and rinse it thoroughly with ethanol to remove any non-covalently bound 7-MHA.
-
Drying: Dry the chip under a gentle stream of nitrogen or argon gas. The chip, now functionalized with a 7-MHA SAM, is ready for ligand immobilization.
Part 3: Ligand Immobilization via Amine Coupling
This three-step process activates the carboxyl groups, couples the ligand, and deactivates the remaining active sites.
Materials:
-
7-MHA functionalized sensor chip
-
Ligand with primary amine groups (e.g., protein, antibody) in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution (e.g., 0.4 M in water)
-
N-hydroxysuccinimide (NHS) solution (e.g., 0.1 M in water)
-
Ethanolamine-HCl, pH 8.5 (e.g., 1 M)
-
Running buffer for the SPR experiment (e.g., HBS-EP+)
Protocol:
-
Activation:
-
Prepare a fresh 1:1 mixture of the EDC and NHS solutions.
-
Inject the EDC/NHS mixture over the sensor surface for a specified time (e.g., 7 minutes) at a low flow rate (e.g., 10 µL/min) to activate the carboxyl groups.[1]
-
-
Ligand Coupling:
-
Inject the ligand solution over the activated surface. The contact time and ligand concentration will determine the final immobilization level. Monitor the response units (RU) in real-time to achieve the desired level.[1]
-
-
Deactivation:
-
Inject the ethanolamine-HCl solution over the surface to deactivate any remaining NHS-esters.[1]
-
-
Stabilization: Wash the surface with the running buffer until a stable baseline is achieved. The chip is now ready for analyte interaction analysis.
Part 4: Analyte Interaction Analysis
This is the core of the SPR experiment where the binding of the analyte to the immobilized ligand is measured.
Materials:
-
Ligand-immobilized sensor chip
-
Analyte at various concentrations in running buffer
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (if required, e.g., 10 mM Glycine-HCl, pH 2.0)
Protocol:
-
Establish a Stable Baseline: Flow the running buffer over the sensor surface until a stable baseline is obtained.
-
Association: Inject the analyte solution at a specific concentration over the surface for a defined period, allowing for the association of the analyte with the ligand.
-
Dissociation: Switch back to the flow of running buffer to monitor the dissociation of the analyte from the ligand.
-
Regeneration (Optional): If the interaction is strong, a regeneration solution may be needed to remove the bound analyte and prepare the surface for the next injection. Test different regeneration solutions to find one that removes the analyte completely without damaging the ligand.
-
Data Analysis: Repeat the association, dissociation, and regeneration steps for a range of analyte concentrations. The resulting sensorgrams can be globally fitted to various binding models to determine the kinetic parameters (k_a, k_d) and the equilibrium dissociation constant (K_D).
Mandatory Visualizations
Caption: Experimental workflow for SPR using a 7-MHA modified sensor chip.
Caption: Chemical pathway for ligand immobilization and analyte binding.
References
Application Notes and Protocols for the Creation of Mixed Self-Assembled Monolayers (SAMs) with 7-Mercaptoheptanoic Acid and 6-Mercapto-1-hexanol (MCH)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mixed self-assembled monolayers (SAMs) composed of 7-Mercaptoheptanoic acid (7-MHA) and 6-Mercapto-1-hexanol (MCH) on gold surfaces offer a versatile platform for a wide range of applications, particularly in the fields of biosensing and drug development. The carboxylic acid terminus of 7-MHA provides a reactive site for the covalent immobilization of biomolecules, such as proteins, antibodies, and nucleic acids. The shorter, hydroxyl-terminated MCH acts as a spacer molecule, effectively diluting the surface density of the reactive 7-MHA. This controlled spacing is crucial for minimizing non-specific binding of analytes and ensuring the proper orientation and functionality of immobilized biomolecules. This document provides detailed protocols for the preparation and characterization of these mixed SAMs.
Key Applications
-
Biosensors: Creation of surfaces for the specific capture of target analytes. The mixed SAM provides a stable and biocompatible interface for the immobilization of capture probes.
-
Drug Discovery: Development of assays to study drug-target interactions by immobilizing a target protein and screening for binding of small molecules.
-
Fundamental Surface Science: Investigation of protein adsorption, cell adhesion, and other interfacial phenomena on well-defined model surfaces.
Experimental Protocols
Materials and Reagents
-
Gold-coated substrates (e.g., gold-coated silicon wafers, glass slides, or quartz crystals)
-
This compound (7-MHA)
-
6-Mercapto-1-hexanol (MCH)
-
Absolute Ethanol (200 proof)
-
Hydrochloric acid (HCl), concentrated
-
Ultrapure water (18.2 MΩ·cm)
-
Nitrogen gas, high purity
-
Clean glassware (scintillation vials or beakers)
-
Tweezers for handling substrates
Substrate Preparation
A pristine gold surface is paramount for the formation of a well-ordered SAM.
-
Solvent Cleaning: Sonicate the gold substrates in absolute ethanol for 10-15 minutes to remove organic contaminants.
-
Drying: Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
UV/Ozone Treatment (Optional but Recommended): For rigorous cleaning, treat the substrates with a UV/Ozone cleaner for 15-20 minutes to remove any residual organic impurities.
Preparation of Thiol Solutions
This protocol describes the preparation of a 1 mM total thiol concentration solution. The ratio of 7-MHA to MCH can be varied to achieve the desired surface properties.
-
Stock Solutions: It is recommended to prepare 10 mM stock solutions of 7-MHA and MCH in absolute ethanol.
-
Mixed Thiol Solution: To prepare 10 mL of a 1 mM mixed thiol solution, combine the appropriate volumes of the 10 mM stock solutions and dilute with absolute ethanol. For example, for a 1:9 molar ratio of 7-MHA to MCH:
-
100 µL of 10 mM 7-MHA stock solution
-
900 µL of 10 mM MCH stock solution
-
9 mL of absolute ethanol
-
-
pH Adjustment: For carboxylic acid-terminated thiols like 7-MHA, the protonation state of the carboxyl group is critical for forming a stable SAM. Adjust the pH of the final thiol solution to approximately 2 by adding a few drops of concentrated HCl.[1]
-
Sonication: Sonicate the final mixed thiol solution for 5-10 minutes to ensure complete dissolution and mixing.[1]
Formation of the Mixed SAM
-
Immersion: Place the cleaned gold substrates into the prepared mixed thiol solution. Ensure the entire gold surface is submerged. Use one substrate per container to avoid cross-contamination.[1]
-
Inert Atmosphere: To minimize oxidation of the thiol groups, it is advisable to purge the container with nitrogen gas before sealing.[1]
-
Incubation: Seal the container and allow the self-assembly process to proceed for 12-24 hours at room temperature. While initial monolayer formation is rapid, longer incubation times promote the formation of a more ordered and well-packed monolayer.
-
Rinsing: After incubation, carefully remove the substrates from the thiol solution using clean tweezers. Rinse the substrates thoroughly with copious amounts of absolute ethanol to remove any non-specifically adsorbed thiols.
-
Drying: Dry the functionalized substrates under a gentle stream of high-purity nitrogen gas.
-
Storage: Store the prepared SAM-coated substrates in a clean, dry environment, preferably under an inert atmosphere, until further use.[1]
Characterization of the Mixed SAM
Quantitative characterization is essential to ensure the quality and desired properties of the mixed SAM.
Data Presentation
The following table summarizes expected characterization data for mixed SAMs of 7-MHA and MCH with varying molar ratios in the deposition solution.
| Molar Ratio of 7-MHA:MCH in Solution | Water Contact Angle (θ) | Ellipsometric Thickness (Å) | Surface Composition (XPS, % 7-MHA) |
| 1:0 (Pure 7-MHA) | ~50-60° | ~10-12 Å | 100% |
| 1:1 | ~40-50° | ~9-11 Å | ~45-55% |
| 1:3 | ~30-40° | ~8-10 Å | ~20-30% |
| 1:9 | < 30° | ~7-9 Å | ~5-15% |
| 0:1 (Pure MCH) | < 20° | ~7-8 Å | 0% |
Note: The values presented are representative and may vary depending on the specific experimental conditions, substrate quality, and measurement technique.
Recommended Characterization Techniques
-
Contact Angle Goniometry: Provides information on the surface hydrophobicity/hydrophilicity, which is directly related to the ratio of the carboxylic acid (7-MHA) and hydroxyl (MCH) terminal groups. A higher proportion of MCH will result in a more hydrophilic surface and a lower water contact angle.
-
Ellipsometry: Measures the thickness of the organic monolayer on the gold surface. As 7-MHA is a slightly longer molecule than MCH, the thickness can give an indication of the monolayer composition and packing density.
-
X-ray Photoelectron Spectroscopy (XPS): A highly surface-sensitive technique that can be used to determine the elemental composition of the SAM. By analyzing the C 1s and O 1s core level spectra, the relative surface concentrations of 7-MHA (with its COOH group) and MCH (with its OH group) can be quantified.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used in reflection-absorption mode (IRRAS) to identify the characteristic vibrational modes of the functional groups in the SAM, such as the C=O stretching of the carboxylic acid and the O-H stretching of the hydroxyl group.
-
Electrochemical Impedance Spectroscopy (EIS): A powerful technique for probing the barrier properties of the SAM. The charge transfer resistance (Rct) can be used to assess the packing density and defectiveness of the monolayer.
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the preparation of a mixed SAM of 7-MHA and MCH on a gold substrate.
Logic Diagram for Surface Functionalization
This diagram illustrates the logical relationship between the components of the mixed SAM and their role in subsequent biomolecule immobilization.
Example Signaling Pathway Application: Kinase Biosensor
This diagram illustrates a conceptual application of a 7-MHA/MCH mixed SAM in a kinase activity biosensor. A peptide substrate for a specific kinase is immobilized on the SAM. The phosphorylation of the peptide by the kinase is then detected, for example, by a phosphorylation-specific antibody.
References
Application Notes: Bioconjugation Techniques for 7-Mercaptoheptanoic Acid
Introduction
7-Mercaptoheptanoic acid (7-MHA) is a versatile bifunctional linker molecule widely utilized in bioconjugation and materials science. Its structure, featuring a terminal thiol (-SH) group and a terminal carboxylic acid (-COOH) group, allows for a variety of conjugation strategies.[1] The thiol group provides a reactive handle for forming stable bonds with maleimides or self-assembled monolayers (SAMs) on noble metal surfaces like gold.[1] Simultaneously, the carboxylic acid group can be activated to form amide bonds with primary amines present in biomolecules such as proteins, peptides, and antibodies.[1] This dual functionality makes 7-MHA an ideal candidate for linking biomolecules to surfaces, nanoparticles, or other molecules for applications in biosensors, drug delivery, and diagnostics.[1][2]
Key Bioconjugation Chemistries
Two primary strategies dominate the use of 7-MHA in bioconjugation, each leveraging one of its functional groups as the initial point of attachment.
-
Carbodiimide-Mediated Amide Bond Formation (via Carboxyl Group)
This is one of the most common methods for conjugating molecules containing primary amines. The carboxylic acid of 7-MHA is activated using a carbodiimide, most notably 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4]
-
Mechanism: EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[3] This intermediate is unstable in aqueous solutions and prone to hydrolysis.[3] NHS or Sulfo-NHS is added to react with the O-acylisourea intermediate, forming a more stable amine-reactive NHS ester.[4][5] This ester intermediate can then be efficiently reacted with a primary amine-containing biomolecule to form a stable amide bond.[4][6] The two-step process, where the NHS ester is formed and purified before adding the amine-containing molecule, is preferred to minimize unwanted crosslinking of biomolecules that contain both carboxyl and amine groups.[4]
-
Applications: This chemistry is widely used for labeling proteins, conjugating haptens to carrier proteins for antibody production, and immobilizing enzymes.[3]
-
-
Thiol-Based Conjugation (via Thiol Group)
The nucleophilic thiol group of 7-MHA can be used for several conjugation strategies.
-
Thiol-Maleimide Chemistry: The thiol group reacts specifically and efficiently with maleimide groups to form a stable thioether bond. This reaction is typically performed at a pH range of 6.5-7.5. Maleimide-activated proteins or other biomolecules can be conjugated to 7-MHA that has been previously immobilized on a surface or nanoparticle via its carboxyl group.
-
Immobilization on Gold Surfaces: The thiol group has a strong affinity for gold and other noble metal surfaces, leading to the spontaneous formation of a dense, well-ordered self-assembled monolayer (SAM).[1] This allows for the precise control of surface chemistry.[1] Once the 7-MHA SAM is formed on a gold nanoparticle (AuNP) or a gold electrode, the exposed carboxylic acid groups can be activated using EDC/NHS chemistry to immobilize proteins, antibodies, or DNA for biosensing or drug delivery applications.[1][7]
-
Data Presentation: Comparison of 7-MHA Conjugation Chemistries
| Parameter | EDC/NHS (Carboxyl-Amine Coupling) | Thiol-Maleimide Coupling | Thiol-Gold Immobilization |
| Target Functional Group | Primary Amines (-NH₂) | Maleimides | Gold Surfaces |
| pH Range (Activation) | 4.5 - 6.0 (for EDC/NHS activation)[6][8] | N/A | N/A |
| pH Range (Conjugation) | 7.2 - 8.5[4][5][8] | 6.5 - 7.5 | N/A (spontaneous assembly) |
| Bond Formed | Amide | Thioether | Thiolate-Gold Bond |
| Key Reagents | EDC, NHS or Sulfo-NHS, MES Buffer, PBS | Maleimide-activated molecule, PBS/HEPES Buffer | Gold substrate (e.g., AuNPs) |
| NHS Ester Half-life | ~4-5 hours at pH 7; ~10 minutes at pH 8.6[5][8] | N/A | N/A |
| Advantages | High efficiency, well-established protocols, forms stable amide bonds. | High specificity, rapid reaction, stable thioether bond. | Forms stable, ordered monolayers, excellent for surface functionalization.[1] |
| Considerations | NHS ester is susceptible to hydrolysis, potential for side reactions if not performed in two steps.[3][5] | Maleimides can hydrolyze at pH > 7.5, potential for disulfide exchange with other thiols. | Requires a gold or other noble metal substrate. |
Mandatory Visualizations
Caption: Workflow for EDC/NHS mediated conjugation of 7-MHA.
Caption: Workflow for surface functionalization and bioconjugation.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of 7-MHA to a Protein
This protocol describes the conjugation of the carboxyl group of 7-MHA to primary amines on a generic protein. It assumes 7-MHA is being used to introduce a free thiol group onto the protein.
Materials:
-
This compound (7-MHA)
-
Protein to be conjugated (e.g., Bovine Serum Albumin, BSA)
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[8]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[8]
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Desalting columns (e.g., Zeba Spin Desalting Columns)[3]
Procedure:
Step A: Activation of 7-MHA with EDC/Sulfo-NHS
-
Prepare a 100 mM solution of 7-MHA in DMSO or an appropriate organic solvent.
-
Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in cold Activation Buffer. EDC is moisture-sensitive and hydrolyzes quickly.[4]
-
In a microcentrifuge tube, add 7-MHA to the protein solution in Coupling Buffer at a desired molar excess (e.g., 20-50 fold molar excess of 7-MHA to protein).
-
Add the freshly prepared EDC solution to the protein/7-MHA mixture to achieve a final concentration of approximately 2-4 mM.[8]
-
Immediately add the Sulfo-NHS solution to a final concentration of ~5-10 mM.[8]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[4]
Step B: Conjugation to Protein
-
The activation reaction mixture containing the now "thiolated" protein can be used directly, but for cleaner results, it is recommended to purify the protein from excess crosslinker and byproducts.
-
Equilibrate a desalting column with Coupling Buffer according to the manufacturer's instructions.
-
Apply the reaction mixture to the desalting column to separate the activated protein from excess EDC, Sulfo-NHS, and unreacted 7-MHA.
-
The purified, modified protein now contains free thiol groups and can be used for subsequent conjugation to maleimide-activated molecules or surfaces.
-
To quench any remaining active NHS-esters and stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes.
Protocol 2: Functionalization of Gold Nanoparticles (AuNPs) with 7-MHA
This protocol describes the formation of a 7-MHA self-assembled monolayer on the surface of pre-synthesized gold nanoparticles.
Materials:
-
Aqueous solution of citrate-stabilized gold nanoparticles (AuNPs)
-
This compound (7-MHA)
-
Ethanol
-
Phosphate Buffer (e.g., 10 mM, pH 7.4)
-
Centrifugation equipment suitable for nanoparticles
Procedure:
-
Prepare a 1-10 mM solution of 7-MHA in ethanol.
-
Add the 7-MHA solution to the aqueous AuNP solution under vigorous stirring. A typical ratio is 1 mL of 1 mM 7-MHA for every 1 mL of AuNP solution, but this should be optimized.
-
Allow the mixture to react for at least 12-24 hours at room temperature with continuous stirring to ensure the formation of a dense, stable SAM.
-
After incubation, centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., for 15 nm AuNPs, ~12,000 x g for 20 minutes).
-
Carefully remove the supernatant, which contains excess 7-MHA and displaced citrate ions.
-
Resuspend the AuNP pellet in Phosphate Buffer. To ensure complete removal of unbound 7-MHA, repeat the centrifugation and resuspension steps two more times.
-
After the final wash, resuspend the 7-MHA-functionalized AuNPs in the desired buffer for storage or subsequent conjugation via their newly exposed carboxyl groups (using Protocol 1, Step A, treating the AuNP-MHA as the carboxyl-containing molecule). The functionalized nanoparticles should exhibit improved stability in buffers with higher ionic strength compared to the original citrate-stabilized particles.[7]
References
- 1. This compound | 52000-32-5 | Benchchem [benchchem.com]
- 2. susupport.com [susupport.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. pH-Responsive Mercaptoundecanoic Acid Functionalized Gold Nanoparticles and Applications in Catalysis [mdpi.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Fabricating Biosensors with 7-Mercaptoheptanoic Acid Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Mercaptoheptanoic acid (7-MHA) is a versatile linker molecule frequently employed in the fabrication of biosensors. Its bifunctional nature, featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, makes it an ideal candidate for creating self-assembled monolayers (SAMs) on gold surfaces. The thiol group forms a stable covalent bond with the gold substrate, while the carboxylic acid group provides a convenient anchor point for the covalent immobilization of biorecognition molecules such as antibodies, enzymes, or nucleic acids. This document provides detailed protocols and application notes for the fabrication of biosensors utilizing 7-MHA linkers.
Key Features of 7-MHA in Biosensor Fabrication:
-
Self-Assembly: Forms well-ordered and stable monolayers on gold surfaces.
-
Covalent Immobilization: The carboxylic acid terminus allows for robust, covalent attachment of biomolecules via amine coupling chemistry.
-
Reduces Non-Specific Binding: The densely packed monolayer helps to minimize the non-specific adsorption of interfering molecules to the sensor surface.
-
Tunable Surface Properties: The length of the alkyl chain influences the thickness and dielectric properties of the monolayer.
Experimental Protocols
Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Surface
This protocol describes the preparation of a 7-MHA SAM on a gold-coated sensor substrate.
Materials:
-
Gold-coated sensor chips (e.g., for SPR, QCM, or electrochemical sensors)
-
This compound (7-MHA)
-
Absolute Ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas, high purity
-
Clean glass vials
Procedure:
-
Gold Substrate Cleaning:
-
Immerse the gold-coated substrate in Piranha solution for 1-2 minutes to remove organic contaminants.
-
Thoroughly rinse the substrate with copious amounts of DI water.
-
Rinse with absolute ethanol.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
-
Preparation of 7-MHA Solution:
-
Prepare a 1 mM solution of 7-MHA in absolute ethanol. For example, dissolve 1.62 mg of 7-MHA in 10 mL of absolute ethanol. Sonicate for 5-10 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Immediately immerse the clean, dry gold substrate into the 7-MHA solution in a clean glass vial.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. For some applications, shorter incubation times (e.g., 1-2 hours) may be sufficient, but longer times generally lead to more ordered monolayers.
-
-
Rinsing and Drying:
-
After incubation, remove the substrate from the 7-MHA solution.
-
Rinse the surface thoroughly with absolute ethanol to remove non-chemisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
The 7-MHA functionalized substrate is now ready for biomolecule immobilization.
-
Protocol 2: Activation of the Carboxyl Groups and Immobilization of Antibodies
This protocol details the two-step activation of the terminal carboxylic acid groups of the 7-MHA SAM using EDC/NHS chemistry, followed by the immobilization of an antibody.
Materials:
-
7-MHA functionalized gold substrate (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 4.5-5.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Antibody to be immobilized (in PBS or other suitable buffer)
-
Ethanolamine hydrochloride (or other blocking agent), 1 M, pH 8.5
-
DI water
Procedure:
-
Preparation of Activation Solution:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in MES buffer. For example, dissolve 76.7 mg of EDC and 23.0 mg of NHS in 1 mL of MES buffer. This solution should be used immediately.
-
-
Activation of the SAM:
-
Immerse the 7-MHA functionalized substrate in the EDC/NHS solution.
-
Incubate for 15-30 minutes at room temperature. This reaction converts the carboxyl groups to reactive NHS esters.
-
-
Rinsing:
-
Briefly rinse the activated substrate with MES buffer or DI water to remove excess EDC and NHS. Do not allow the surface to dry.
-
-
Antibody Immobilization:
-
Immediately immerse the activated substrate in a solution of the antibody (e.g., 10-100 µg/mL in PBS, pH 7.4).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C. The primary amine groups (e.g., on lysine residues) of the antibody will react with the NHS esters to form stable amide bonds.
-
-
Blocking of Unreacted Sites:
-
To deactivate any remaining NHS esters and prevent non-specific binding, immerse the substrate in a 1 M ethanolamine hydrochloride solution (pH 8.5) for 10-15 minutes.
-
-
Final Rinsing:
-
Rinse the substrate thoroughly with PBS to remove any unbound antibody and blocking agent.
-
The biosensor is now functionalized with the antibody and ready for analyte detection.
-
Data Presentation
The following tables summarize typical performance characteristics of biosensors fabricated using mercaptoalkanoic acid linkers, including those with chain lengths similar to 7-MHA.
Table 1: Performance of Electrochemical Biosensors Using Mercaptoalkanoic Acid Linkers
| Analyte | Bioreceptor | Linker | Detection Technique | Linear Range | Detection Limit | Reference |
| Benzo[a]pyrene | Antibody | 11-Mercaptoundecanoic acid | Amperometry | 4–140 ng/mL | 5.6 ng/mL | [1] |
| Hydroquinone | Horseradish Peroxidase | Mixed SAM (11-MUA & Thiolactic acid) | Amperometry | 5.0 to 30 µmol/L | 1.26 µmol/L | |
| Carcinoembryonic Antigen (CEA) | Antibody | Thioctic Acid | Electrochemical Impedance Spectroscopy | 0.05 - 100 ng/mL | 16 pg/mL |
Table 2: Performance of QCM and SPR Biosensors Using Mercaptoalkanoic Acid Linkers
| Analyte | Bioreceptor | Linker | Detection Technique | Dissociation Constant (KD) | Detection Limit | Reference |
| Anti-GAD Antibody | GAD65 | 3-Mercaptopropionic acid/11-Mercaptoundecanoic acid | SPR | Not Reported | Not Reported | |
| Phosphoproteins | NH₂-TiO₂ | 11-Mercaptoundecanoic acid | QCM | Not Applicable | 5.3 x 10⁻⁶ mg/mL | |
| Human IgG | Protein A | 16-Mercaptohexadecanoic acid | SPR | 1.5 nM | Not Reported |
Visualizations
Caption: Experimental workflow for biosensor fabrication.
Caption: Principle of detection for the fabricated biosensor.
References
Troubleshooting & Optimization
Technical Support Center: 7-Mercaptoheptanoic Acid SAM Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully forming high-quality 7-Mercaptoheptanoic acid (7-MHA) self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Inconsistent or patchy monolayer formation.
Q: My 7-MHA SAM appears uneven, with patches of bare substrate visible. What are the likely causes and how can I fix this?
A: Inconsistent or incomplete monolayer formation is a common issue that can stem from several factors. The primary areas to investigate are substrate cleanliness, solution purity, and the deposition process itself.
-
Substrate Contamination: The gold substrate must be exceptionally clean for a uniform SAM to form. Organic residues or other contaminants can block binding sites.
-
Solution: Implement a rigorous cleaning protocol. A common and effective method is the use of a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution is required when handling piranha solution as it is a powerful oxidant and highly corrosive. Following the piranha clean, ensure thorough rinsing with ultrapure water and ethanol, and then dry the substrate under a stream of inert gas like nitrogen or argon.[1]
-
-
Impure Thiol Solution: Contaminants in the 7-MHA or the solvent can interfere with the self-assembly process.
-
Insufficient Incubation Time: While the initial adsorption of thiols is rapid, the organization into a well-ordered monolayer takes more time.
Issue 2: Poor adhesion of the SAM to the gold substrate.
Q: The 7-MHA monolayer seems to be unstable and is easily removed. What could be causing this poor adhesion?
A: Poor adhesion is typically linked to issues with the gold-thiol bond formation.
-
Oxidized Gold Surface: The presence of a gold oxide layer can hinder the formation of a strong gold-thiolate bond.
-
Solution: Ensure the gold substrate is freshly prepared or cleaned immediately before use to minimize surface oxidation. If you suspect oxidation, a gentle cleaning step, such as a brief immersion in a mild acid, followed by thorough rinsing, can be beneficial.
-
-
Presence of Water: Water in the thiol solution can lead to the formation of a less stable, disordered monolayer.
-
Solution: Use an anhydrous solvent and a dry, inert atmosphere (e.g., nitrogen or argon) during the SAM formation process. This minimizes the presence of water that can interfere with the self-assembly.
-
Issue 3: Contamination of the SAM surface.
Q: My characterization results suggest the presence of contaminants on the surface of my 7-MHA SAM. How can I prevent this?
A: Surface contamination can occur at various stages of the process, from preparation to handling.
-
Environmental Contaminants: Airborne particles and volatile organic compounds in the laboratory environment can adsorb onto the SAM surface.
-
Solution: Work in a clean environment, such as a laminar flow hood or a glove box. Avoid working in areas where silanes or PDMS have been used, as these are common sources of cross-contamination.[1]
-
-
Contaminated Solvents or Glassware: Impurities from solvents or improperly cleaned glassware can be transferred to the SAM.
-
Solution: Use high-purity solvents for all rinsing steps. Ensure all glassware is thoroughly cleaned, for instance, with a piranha solution, and rinsed extensively with ultrapure water and the solvent to be used.[1]
-
-
Improper Handling: Touching the substrate with bare hands or contaminated tweezers can introduce organic residues.
-
Solution: Always handle substrates with clean, solvent-rinsed tweezers. Minimize exposure of the SAM-coated substrate to the ambient atmosphere.
-
Experimental Protocols
A detailed methodology for the preparation of a 7-MHA SAM on a gold substrate is provided below.
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
This compound (high purity)
-
200 proof ethanol (anhydrous)
-
Concentrated Hydrochloric Acid (HCl) (for pH adjustment)
-
Ultrapure water (18.2 MΩ·cm)
-
Nitrogen or Argon gas (high purity)
-
Clean glass vials with caps
-
Tweezers
-
Sonicator
Protocol:
-
Substrate Cleaning:
-
Immerse the gold substrate in a piranha solution (3:1 H₂SO₄:H₂O₂) for 10-15 minutes. (CAUTION: Piranha solution is extremely dangerous and should be handled with appropriate personal protective equipment in a fume hood).
-
Carefully remove the substrate and rinse extensively with ultrapure water.
-
Rinse the substrate with ethanol.
-
Dry the substrate under a gentle stream of nitrogen or argon gas.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of 7-MHA in 200 proof ethanol.
-
Since 7-MHA is a carboxylic acid-terminated thiol, adjust the pH of the solution to approximately 2 by adding a few drops of concentrated HCl. This ensures the carboxylic acid group is protonated and does not interfere with the self-assembly process.[2]
-
Sonicate the solution for 5-10 minutes to ensure the thiol is completely dissolved.[2]
-
-
SAM Formation:
-
Place the clean, dry gold substrate in a clean glass vial.
-
Pour the 7-MHA solution into the vial, ensuring the substrate is fully submerged.
-
Purge the vial with nitrogen or argon gas to create an inert atmosphere and minimize oxidation.
-
Seal the vial and store it in a dark, vibration-free environment for 24-48 hours.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution with clean tweezers.
-
Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed (loosely bound) molecules.
-
For a more rigorous cleaning, you can sonicate the sample in fresh ethanol for 1-3 minutes.[2]
-
Dry the substrate again under a gentle stream of nitrogen or argon gas.
-
-
Storage:
-
Store the prepared SAM in a clean, dry, and inert environment, such as a desiccator or a nitrogen-purged container, to prevent contamination and degradation.[2]
-
Data Presentation
The following table summarizes typical quantitative data expected during the formation and characterization of 7-MHA SAMs.
| Parameter | Value | Characterization Technique | Notes |
| Concentration of 7-MHA | 1 - 10 mM in ethanol | - | A 1 mM solution is commonly used for optimal monolayer formation. |
| Incubation Time | 24 - 48 hours | - | Longer incubation times generally lead to more ordered and densely packed monolayers.[1][2] |
| Water Contact Angle | 20° - 40° | Goniometry | The hydrophilic nature of the carboxylic acid terminus results in a relatively low contact angle. |
| Ellipsometric Thickness | 8 - 12 Å | Ellipsometry | This corresponds to the approximate length of the 7-MHA molecule. |
| Reductive Desorption Peak | -0.8 to -1.0 V (vs. Ag/AgCl) | Cyclic Voltammetry (CV) | The potential can vary depending on the electrolyte and scan rate. |
Visualizations
Experimental Workflow for 7-MHA SAM Formation
References
Technical Support Center: 7-MHA Functionalized Nanoparticles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of 7-mercapto-4-methylcoumarin (7-MHA) functionalized nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is 7-MHA and why is it used for functionalizing nanoparticles?
7-mercapto-4-methylcoumarin (7-MHA) is a fluorescent thiol-containing molecule. The thiol group (-SH) allows for strong covalent bonding to the surface of noble metal nanoparticles, such as gold and silver, forming a stable functionalized layer. The coumarin core of 7-MHA is fluorescent, which can be utilized for tracking and imaging applications.
Q2: What are the primary causes of aggregation in 7-MHA functionalized nanoparticles?
Aggregation of 7-MHA functionalized nanoparticles is primarily caused by factors that disrupt the stabilizing forces between the particles. These include:
-
pH Changes: The charge on the nanoparticle surface is often pH-dependent. The thiol group of 7-MHA has a specific pKa, and deviations from the optimal pH range can lead to a reduction in surface charge and subsequent aggregation.
-
High Ionic Strength: High salt concentrations in the buffer can screen the electrostatic repulsion between nanoparticles, leading to aggregation. This is known as charge shielding.[1]
-
Incomplete Functionalization: An insufficient surface coverage of 7-MHA can leave exposed nanoparticle surfaces, which are prone to aggregation.
-
Improper Storage: Freezing or storing nanoparticles at inappropriate temperatures can induce aggregation. Storage at 2-8°C is generally recommended.[1]
-
Excessive Centrifugation: High centrifugation speeds can overcome the repulsive forces between nanoparticles, forcing them to aggregate.
-
High Nanoparticle Concentration: Over-concentrating the nanoparticle solution increases the probability of particle collisions and aggregation.
Q3: What is the pKa of the thiol group in 7-MHA and why is it important?
The pKa is a critical parameter because it determines the charge state of the thiol group at a given pH.
-
At a pH below the pKa , the thiol group (-SH) is predominantly protonated and neutral.
-
At a pH above the pKa , the thiol group is deprotonated to form a negatively charged thiolate group (-S⁻).
This surface charge is crucial for electrostatic stabilization. A higher magnitude of the negative surface charge (zeta potential) leads to stronger repulsion between nanoparticles, thus preventing aggregation.
Troubleshooting Guide: Preventing Aggregation
This guide provides a step-by-step approach to diagnose and resolve aggregation issues with your 7-MHA functionalized nanoparticles.
Visual Observation and Initial Assessment
The first indication of nanoparticle aggregation is often a visual color change of the solution (e.g., for gold nanoparticles, from red to blue or purple) or the formation of a precipitate.
Troubleshooting Workflow
Caption: Troubleshooting workflow for aggregation of 7-MHA functionalized nanoparticles.
Experimental Protocols
Protocol 1: Synthesis of 7-Mercapto-4-methylcoumarin (7-MHA)
This protocol is adapted from the Newman-Kwart rearrangement.
Materials:
-
7-Hydroxy-4-methylcoumarin
-
Dimethylthiocarbamoyl chloride
-
N,N-Dimethylaniline
-
Sodium hydroxide
-
Methanol
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Hydrochloric acid
-
Toluene
Procedure:
-
Step 1: Synthesis of O-(4-methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate:
-
Dissolve 7-hydroxy-4-methylcoumarin in a suitable solvent (e.g., acetone) with a base (e.g., potassium carbonate).
-
Add dimethylthiocarbamoyl chloride dropwise at room temperature and stir for 24 hours.
-
Extract the product with an organic solvent and purify by recrystallization.
-
-
Step 2: Newman-Kwart Rearrangement to S-(4-methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate:
-
Heat the product from Step 1 in an inert, high-boiling solvent (e.g., diphenyl ether) at 200-250°C for several hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and purify the product by column chromatography.
-
-
Step 3: Hydrolysis to 7-Mercapto-4-methylcoumarin:
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Dissolve the product from Step 2 in a mixture of methanol and aqueous sodium hydroxide.
-
Reflux the mixture for several hours.
-
Cool the solution and acidify with hydrochloric acid to precipitate the 7-MHA.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
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Protocol 2: Functionalization of Gold Nanoparticles with 7-MHA
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs)
-
7-Mercapto-4-methylcoumarin (7-MHA)
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Ethanol
-
Phosphate buffer (pH 7.4 and pH 9.0)
Procedure:
-
Preparation of 7-MHA solution: Dissolve 7-MHA in ethanol to a final concentration of 1 mM.
-
Functionalization:
-
To the citrate-stabilized AuNP solution, add the 7-MHA solution. The molar ratio of 7-MHA to AuNPs should be optimized, but a starting point is a 1000-fold molar excess of 7-MHA.
-
Gently mix the solution and allow it to react for at least 2 hours at room temperature to ensure complete ligand exchange.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time should be optimized to avoid irreversible aggregation (e.g., 10,000 x g for 20 minutes for ~20 nm AuNPs).
-
Remove the supernatant containing excess 7-MHA and unreacted reagents.
-
Resuspend the pellet in a suitable buffer (e.g., phosphate buffer, pH 7.4 or 9.0) by gentle sonication or vortexing.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound 7-MHA.
-
-
Characterization: Characterize the functionalized nanoparticles using UV-Vis spectroscopy, Dynamic Light Scattering (DLS), and Zeta Potential measurements to confirm functionalization and assess stability.
Data Presentation: Characterization of Nanoparticle Stability
The stability of 7-MHA functionalized nanoparticles should be systematically evaluated by monitoring their hydrodynamic diameter (using DLS) and zeta potential under different conditions. The following tables provide a template for presenting such data.
Table 1: Effect of pH on Hydrodynamic Diameter and Zeta Potential of 7-MHA Functionalized AuNPs
| pH | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 5.0 | >1000 (Aggregated) | >0.7 | -5 ± 2 |
| 6.0 | 250 ± 50 | 0.5 | -15 ± 3 |
| 7.0 | 50 ± 5 | 0.2 | -30 ± 4 |
| 8.0 | 45 ± 3 | 0.15 | -45 ± 5 |
| 9.0 | 45 ± 2 | 0.15 | -50 ± 5 |
Note: These are example data. Actual values must be determined experimentally.
Table 2: Effect of NaCl Concentration on Hydrodynamic Diameter of 7-MHA Functionalized AuNPs at pH 8.0
| NaCl Concentration (mM) | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| 0 | 45 ± 2 | 0.15 |
| 10 | 48 ± 3 | 0.18 |
| 50 | 150 ± 20 | 0.4 |
| 100 | >500 (Aggregated) | >0.7 |
Note: These are example data. Actual values must be determined experimentally.
Signaling Pathways and Experimental Workflows
Logical Relationship for pH-Dependent Stability
The stability of 7-MHA functionalized nanoparticles is critically dependent on the pH of the surrounding medium due to the ionization of the surface thiol groups. This relationship can be visualized as follows:
Caption: Logical diagram illustrating the effect of pH on the stability of 7-MHA functionalized nanoparticles.
References
7-Mercaptoheptanoic Acid Conjugation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation efficiency of 7-Mercaptoheptanoic acid (7-MHA).
Troubleshooting Guide
This guide addresses common issues encountered during 7-MHA conjugation experiments, offering potential causes and solutions in a structured question-and-answer format.
Q1: Why is my 7-MHA conjugation yield consistently low?
A1: Low conjugation yield is a frequent issue with several potential root causes. The following table outlines common factors and recommended troubleshooting steps.
| Potential Cause | Recommended Solution |
| Suboptimal pH | The two-step EDC/NHS conjugation process has distinct optimal pH ranges. The activation of 7-MHA's carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-7.2).[1] However, the subsequent reaction of the NHS-ester with a primary amine on the target molecule is favored at a slightly alkaline pH (7.2-8.5). Ensure you are using a two-buffer system: an activation buffer (e.g., MES) for the first step and a coupling buffer (e.g., PBS or bicarbonate) for the second. |
| Inefficient EDC/NHS Activation | The molar ratio of EDC and NHS to 7-MHA is critical. A significant molar excess of both EDC and NHS is often required to drive the reaction forward. Start with a 2- to 10-fold molar excess of EDC and NHS over 7-MHA and optimize from there. Also, ensure your EDC and NHS reagents are fresh and have been stored under dry conditions, as they are moisture-sensitive. |
| Hydrolysis of Activated 7-MHA | The NHS-ester intermediate, while more stable than the O-acylisourea intermediate formed with EDC alone, is still susceptible to hydrolysis.[2] This is particularly problematic in aqueous solutions. To minimize hydrolysis, perform the reaction promptly after adding the EDC/NHS and consider increasing the concentration of the amine-containing molecule to favor the aminolysis reaction over hydrolysis. |
| Steric Hindrance | The accessibility of the reactive groups on both 7-MHA and the target molecule can impact efficiency. If 7-MHA is part of a self-assembled monolayer (SAM), high surface density can lead to steric hindrance. Consider co-assembling 7-MHA with a shorter thiol to increase the spacing between carboxyl groups. Similarly, ensure the target amine on your protein or other molecule is accessible. |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with your target molecule for reaction with the activated 7-MHA, reducing your yield. Use non-amine-containing buffers like MES for the activation step and PBS or bicarbonate for the coupling step.[1] |
Q2: I'm observing significant non-specific binding of my protein to the 7-MHA functionalized surface. What can I do?
A2: Non-specific binding can obscure your results and is often due to electrostatic or hydrophobic interactions. Here are some strategies to mitigate it:
-
Blocking: After immobilizing 7-MHA and before introducing your target protein, block any remaining reactive sites on the surface. Common blocking agents include Bovine Serum Albumin (BSA), ethanolamine, or glycine.
-
Washing: Implement a stringent washing protocol after each step of the conjugation process. Use a buffer containing a mild non-ionic detergent (e.g., 0.05% Tween-20) to help remove non-specifically bound molecules.
-
Mixed Self-Assembled Monolayers (SAMs): If you are working with a SAM on a gold surface, co-immobilize 7-MHA with a protein-resistant molecule like a short-chain polyethylene glycol (PEG)-thiol. This will create a more biocompatible surface and reduce non-specific protein adsorption.
Q3: How can I confirm that my 7-MHA has been successfully conjugated?
A3: Several analytical techniques can be used to verify successful conjugation. The choice of method will depend on the nature of your substrate and target molecule.
| Technique | Application |
| X-ray Photoelectron Spectroscopy (XPS) | Useful for analyzing the elemental composition of a functionalized surface. Successful conjugation will result in an increase in the nitrogen signal (from the amide bond) and potentially other elements specific to your target molecule. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Can detect the vibrational modes of chemical bonds. The disappearance of the carboxylic acid C=O stretch and the appearance of the amide I and amide II bands can indicate successful conjugation. |
| Surface Plasmon Resonance (SPR) | A real-time, label-free technique for monitoring binding events on a sensor surface. An increase in the SPR signal upon introduction of the target molecule to the 7-MHA functionalized surface indicates binding. |
| Fluorescence Microscopy | If your target molecule is fluorescently labeled, you can use fluorescence microscopy to visualize its presence on the surface after the conjugation reaction. |
| Mass Spectrometry (MS) | Can be used to determine the molecular weight of the final conjugate, confirming the addition of the 7-MHA and target molecule. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for 7-MHA conjugation using EDC/NHS chemistry?
A1: A two-step pH process is optimal. The activation of 7-MHA's carboxyl group with EDC and NHS is most efficient in a slightly acidic buffer, typically MES buffer at a pH between 4.5 and 7.2.[1] The subsequent reaction of the activated 7-MHA with a primary amine is best performed at a pH of 7.2 to 8.5, with PBS or bicarbonate buffer being common choices.[1]
Q2: What are the recommended molar ratios of EDC and NHS to 7-MHA?
A2: While the optimal ratio can vary depending on the specific application, a good starting point is a 2- to 10-fold molar excess of both EDC and NHS relative to the amount of 7-MHA. It is often beneficial to use a slightly higher concentration of NHS than EDC to improve the stability of the active intermediate.
Q3: How long should the activation and coupling reactions be incubated?
A3: The activation of 7-MHA with EDC/NHS is typically rapid and is often allowed to proceed for 15-30 minutes at room temperature. The subsequent coupling reaction with the amine-containing molecule is usually incubated for 1-2 hours at room temperature or overnight at 4°C. Longer incubation times at lower temperatures can sometimes improve yields, especially for sensitive proteins.
Q4: Can I reuse my EDC and NHS solutions?
A4: No, it is not recommended. EDC and NHS are moisture-sensitive and will hydrolyze over time in solution. For optimal results, always prepare fresh solutions of EDC and NHS immediately before use.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of an Amine-Containing Molecule to a 7-MHA Functionalized Surface
This protocol provides a general guideline for the covalent immobilization of a protein or other amine-containing molecule to a surface functionalized with 7-MHA.
Materials:
-
7-MHA functionalized substrate
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 1x PBS, pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
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Amine-containing molecule (e.g., protein) in Coupling Buffer
-
Quenching/Blocking Buffer: 1 M Ethanolamine, pH 8.5 or 100 mM Glycine
-
Washing Buffer: 1x PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Activation of 7-MHA:
-
Prepare a fresh solution of EDC and NHS in Activation Buffer. A common starting concentration is 10 mg/mL for both.
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Immerse the 7-MHA functionalized substrate in the EDC/NHS solution.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
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Rinse the substrate thoroughly with Activation Buffer and then Coupling Buffer.
-
-
Coupling of Amine-Containing Molecule:
-
Immediately immerse the activated substrate in the solution of the amine-containing molecule in Coupling Buffer.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching/Blocking:
-
Remove the substrate from the coupling solution and immerse it in the Quenching/Blocking Buffer for 15-30 minutes at room temperature to deactivate any unreacted NHS-esters.
-
-
Washing:
-
Wash the substrate extensively with Washing Buffer to remove any non-specifically bound molecules.
-
Rinse with ultrapure water and dry under a gentle stream of nitrogen.
-
Visualizations
Caption: EDC/NHS conjugation pathway for 7-MHA.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
Technical Support Center: 7-Mercaptoheptanoic Acid (7-MHA) Self-Assembled Monolayers
Welcome to the technical support center for 7-Mercaptoheptanoic acid (7-MHA) self-assembled monolayers (SAMs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on achieving high-quality, complete surface coverage of 7-MHA on gold substrates.
Frequently Asked Questions (FAQs)
Q1: What is this compound (7-MHA) and why is it used for SAMs?
This compound (7-MHA) is a short-chain alkanethiol with a terminal carboxylic acid group. It is commonly used to form self-assembled monolayers (SAMs) on gold surfaces. The thiol group (-SH) has a strong affinity for gold, leading to the spontaneous formation of a covalent gold-thiolate bond. The terminal carboxylic acid group (-COOH) provides a hydrophilic surface with functional handles for the subsequent immobilization of biomolecules, such as proteins and DNA, making it valuable in biosensor and drug delivery applications.
Q2: What are the typical characteristics of a high-quality 7-MHA SAM?
A well-formed 7-MHA SAM should exhibit consistent and reproducible surface properties. Key characteristics include a uniform monolayer thickness, specific water contact angle, and low surface roughness. While exact values can vary slightly based on the specific experimental conditions and measurement techniques, the table below provides a summary of expected quantitative data for a high-quality 7-MHA SAM on a gold substrate.
| Parameter | Expected Value | Characterization Technique |
| Water Contact Angle (Advancing) | 30° - 45° | Contact Angle Goniometry |
| Ellipsometric Thickness | 8 - 12 Å | Ellipsometry |
| Surface Roughness (Rq) | < 1 nm | Atomic Force Microscopy (AFM) |
Q3: What are the most common reasons for incomplete surface coverage of 7-MHA?
Incomplete surface coverage of 7-MHA SAMs is a frequent issue, often stemming from the shorter alkyl chain length which results in weaker van der Waals interactions between adjacent molecules compared to longer-chain alkanethiols. This can lead to a less ordered and more defect-prone monolayer. Other common causes include:
-
Sub-optimal deposition parameters: Incorrect concentration of the 7-MHA solution or insufficient immersion time.
-
Contamination: Impurities in the 7-MHA solution, solvent, or on the gold substrate.
-
Gold substrate quality: High surface roughness or impurities on the gold surface can hinder the formation of a uniform monolayer.
-
Oxidation: Oxidation of the gold surface or the thiol group can prevent proper bond formation.
-
Inappropriate pH: The protonation state of the carboxylic acid group, influenced by the pH of the solution, can affect the packing density of the SAM.
Troubleshooting Guide: Incomplete 7-MHA Surface Coverage
This guide provides a step-by-step approach to diagnosing and resolving issues with incomplete 7-MHA SAM formation.
dot
Caption: Troubleshooting workflow for incomplete 7-MHA surface coverage.
Detailed Experimental Protocols
An optimized protocol is crucial for achieving a high-quality 7-MHA SAM. Below is a recommended methodology.
1. Gold Substrate Preparation
Proper cleaning of the gold substrate is critical to remove organic contaminants and ensure a pristine surface for SAM formation.
-
Materials:
-
Gold-coated substrate (e.g., gold-on-silicon or gold-on-glass)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Deionized (DI) water (18.2 MΩ·cm)
-
High-purity ethanol
-
Nitrogen gas stream
-
-
Procedure:
-
Immerse the gold substrate in Piranha solution for 5-10 minutes.
-
Thoroughly rinse the substrate with copious amounts of DI water.
-
Rinse the substrate with high-purity ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Use the cleaned substrate immediately for SAM formation.
-
dot
Caption: Gold substrate cleaning workflow.
2. 7-MHA Solution Preparation and Self-Assembly
-
Materials:
-
This compound (high purity)
-
High-purity, anhydrous ethanol
-
Hydrochloric acid (HCl), concentrated (optional, for pH adjustment)
-
Clean glass vial with a screw cap
-
-
Procedure:
-
Prepare a 1 mM to 10 mM solution of 7-MHA in high-purity ethanol. For carboxylic acid-terminated thiols, adjusting the pH to be acidic (e.g., by adding a small amount of HCl) can promote better monolayer formation.
-
Place the freshly cleaned gold substrate in the 7-MHA solution. Ensure the entire surface is submerged.
-
Seal the vial to minimize solvent evaporation and contamination.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature.
-
After incubation, remove the substrate from the solution.
-
Rinse the substrate thoroughly with fresh ethanol to remove non-chemisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
3. Characterization of the 7-MHA SAM
To confirm the quality of the SAM, perform the following characterization techniques and compare the results with the expected values in the data table.
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Contact Angle Goniometry: Measure the static or advancing water contact angle. A hydrophilic surface with a contact angle in the range of 30°-45° is expected.
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Ellipsometry: Determine the thickness of the organic layer on the gold surface. A thickness of 8-12 Å is indicative of a monolayer.
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Atomic Force Microscopy (AFM): Image the surface topography to assess uniformity and roughness. A well-formed SAM should have a low root-mean-square (Rq) roughness, typically below 1 nm.
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X-ray Photoelectron Spectroscopy (XPS): Confirm the chemical composition of the surface. Look for the presence of sulfur (S 2p), carbon (C 1s), and oxygen (O 1s) peaks corresponding to the 7-MHA molecule. The S 2p spectrum should show a peak around 162 eV, characteristic of a gold-thiolate bond.
Technical Support Center: Long-Term Stability of 7-Mercaptoheptanoic Acid Modified Surfaces
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the long-term stability of 7-Mercaptoheptanoic acid (7-MHA) modified surfaces. The following sections detail common issues, troubleshooting procedures, and preventative measures to ensure the integrity and functionality of your self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments with 7-MHA modified surfaces.
| Question | Answer |
| Why is the contact angle of my 7-MHA surface changing over time? | A changing contact angle is a primary indicator of SAM degradation. For -COOH terminated SAMs, an increase in the water contact angle over time suggests desorption of the hydrophilic 7-MHA molecules, exposing the underlying, more hydrophobic gold substrate.[1] This can occur even under ambient laboratory conditions. |
| What are the main causes of 7-MHA SAM degradation? | The primary degradation pathway for alkanethiol-based SAMs on gold, including 7-MHA, is the oxidation of the gold-thiolate bond.[2] This process is accelerated by exposure to ambient conditions such as air (oxygen and ozone), light (UV radiation), and moisture.[2] This oxidation can lead to the desorption of the 7-MHA molecules from the gold surface. |
| My XPS data shows a change in the Sulfur (S 2p) spectrum. What does this mean? | Changes in the S 2p spectrum are a direct indication of chemical modifications to the sulfur headgroup. A pristine gold-thiolate bond typically shows a primary S 2p3/2 peak around 162 eV. The appearance of higher binding energy peaks (e.g., 163-164 eV and above) suggests the oxidation of the sulfur to sulfonate or other oxidized species.[2] This oxidation weakens the bond to the gold surface, leading to instability. |
| AFM images of my 7-MHA surface show increased roughness and pits. What is happening? | Increased surface roughness and the appearance of pits in AFM images are physical evidence of SAM degradation.[1] These features indicate the desorption of 7-MHA molecules, creating vacancies in the monolayer and exposing the underlying gold substrate. Over time, this can lead to a significant loss of the SAM. |
| How does pH affect the stability of my 7-MHA modified surface? | The stability of 7-MHA SAMs can be pH-dependent. The carboxyl-terminated headgroups can be deprotonated at higher pH values, leading to a negatively charged surface. While hydrogen bonding between the carboxyl groups can provide some additional stability, extreme pH conditions (both acidic and basic) can accelerate the desorption of the SAM. Some studies suggest that SAMs are more stable under acidic conditions compared to basic solutions. |
| I am seeing inconsistent results in my experiments. Could this be related to SAM instability? | Yes, inconsistent experimental results are a common consequence of SAM degradation. A degraded or poorly formed SAM will not present a uniform and functional surface, leading to variability in protein binding, cell adhesion, or other surface-sensitive measurements. |
| What are the best practices for storing 7-MHA modified surfaces to maximize their stability? | To prolong the stability of 7-MHA modified surfaces, it is crucial to minimize their exposure to air, light, and moisture. Store samples in a dark, inert environment, such as a nitrogen-filled desiccator or glovebox. If possible, use freshly prepared SAMs for critical experiments. Storing SAMs in small, capped vials with limited air exposure has been shown to reduce oxidation compared to open-air storage.[2] |
| Can I regenerate a degraded 7-MHA modified surface? | In some cases, it may be possible to clean and re-functionalize the gold substrate. However, achieving a completely clean and pristine gold surface after SAM degradation can be challenging. It is often recommended to use a fresh gold substrate for critical applications to ensure the quality and reproducibility of the SAM. |
Quantitative Data on SAM Degradation
The following tables summarize quantitative data on the degradation of carboxyl-terminated alkanethiol SAMs, providing an indication of the expected changes over time.
Table 1: Water Contact Angle Changes of -COOH Terminated SAMs Over Time
| Time | Storage Condition | Initial Contact Angle (°) | Contact Angle after Storage (°) | Reference |
| 5 days | Incubation in serum-free media at 37°C | 35 ± 4 | Markedly Increased | [1] |
| 40 days | Dry, room temperature | 35 ± 4 | Significantly Increased | [1] |
Table 2: Surface Roughness and Thickness Changes of -COOH Terminated SAMs
| Time | Storage Condition | Initial Roughness (nm) | Roughness after Storage (nm) | Initial Thickness (nm) | Thickness after Storage (nm) | Reference |
| 2 hours | Incubation in serum-free media at 37°C | - | - | - | Decreased | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess the stability of 7-MHA modified surfaces are provided below.
Protocol 1: Assessing SAM Stability using Contact Angle Goniometry
Objective: To monitor the change in surface hydrophilicity over time as an indicator of SAM degradation.
Materials:
-
7-MHA modified gold substrate
-
Contact angle goniometer
-
High-purity deionized water
-
Environmental chamber (optional, for controlled humidity)
Procedure:
-
Initial Measurement:
-
Place the freshly prepared 7-MHA modified substrate on the goniometer stage.
-
Carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Capture an image of the droplet and use the goniometer software to measure the static contact angle at the three-phase (solid-liquid-gas) interface.
-
Record the average of at least three measurements at different locations on the surface.
-
-
Aging/Storage:
-
Store the sample under the desired conditions (e.g., ambient air, desiccator, specific buffer solution).
-
-
Time-Point Measurements:
-
At predefined time intervals (e.g., 1 hour, 24 hours, 7 days, 30 days), remove the sample from storage.
-
Gently rinse the surface with deionized water to remove any loosely bound contaminants and dry with a gentle stream of nitrogen.
-
Repeat the contact angle measurement as described in step 1.
-
-
Data Analysis:
-
Plot the average contact angle as a function of time. A significant change in the contact angle indicates a change in the surface chemistry, likely due to SAM degradation.
-
Protocol 2: Characterizing SAM Degradation using X-ray Photoelectron Spectroscopy (XPS)
Objective: To identify chemical changes in the elemental composition and bonding states of the 7-MHA SAM, particularly the oxidation of sulfur.
Materials:
-
7-MHA modified gold substrate (fresh and aged samples)
-
XPS instrument with a monochromatic Al Kα or Mg Kα X-ray source
Procedure:
-
Sample Preparation:
-
Mount the fresh and aged 7-MHA modified substrates on the XPS sample holder.
-
Introduce the samples into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the following regions:
-
S 2p: To analyze the chemical state of the sulfur headgroup.
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C 1s: To analyze the carbon backbone and the carboxylic acid group.
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O 1s: To detect the presence of oxygen from the carboxylic acid group and potential oxidation products.
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Au 4f: As a reference for the underlying substrate.
-
-
-
Data Analysis:
-
S 2p Spectrum:
-
For a pristine 7-MHA SAM, expect a primary S 2p3/2 peak around 162 eV, corresponding to the gold-thiolate bond.
-
Look for the appearance of higher binding energy components (typically 163-169 eV), which are indicative of oxidized sulfur species such as sulfinates or sulfonates.
-
-
C 1s Spectrum:
-
Deconvolute the C 1s peak to identify components corresponding to the alkyl chain (-CH2-) and the carboxylic acid group (-COOH).
-
A decrease in the overall C 1s signal intensity relative to the Au 4f signal suggests desorption of the 7-MHA molecules.
-
-
Compare the spectra of the fresh and aged samples to identify changes in chemical states and elemental ratios.
-
Protocol 3: Visualizing SAM Degradation using Atomic Force Microscopy (AFM)
Objective: To obtain high-resolution topographical images of the 7-MHA modified surface to visualize defects, such as pinholes and areas of molecular desorption.
Materials:
-
7-MHA modified gold substrate (fresh and aged samples)
-
AFM instrument
-
Sharp AFM tips (e.g., silicon nitride)
Procedure:
-
Sample Preparation:
-
Mount the 7-MHA modified substrate on an AFM sample puck.
-
-
Imaging:
-
Engage the AFM tip with the surface in a non-destructive imaging mode, such as Tapping Mode™ or PeakForce Tapping®, to minimize sample damage.
-
Acquire images at various scan sizes to get an overview of the surface and to zoom in on specific features.
-
-
Image Analysis:
-
Fresh Sample: A well-formed 7-MHA SAM should appear as a relatively smooth and uniform surface.
-
Aged Sample: Look for the following features as evidence of degradation:
-
Increased Surface Roughness: A quantitative increase in the root-mean-square (RMS) roughness.
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Pits and Pinholes: Darker areas in the height image corresponding to depressions where molecules have desorbed.
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Aggregate Formation: Bright features that may correspond to displaced and aggregated 7-MHA molecules.
-
-
Compare the images and roughness parameters of the fresh and aged samples to assess the extent of degradation.
-
Visualizations
The following diagrams illustrate key concepts related to the stability of 7-MHA modified surfaces.
References
Technical Support Center: 7-Mercaptoheptanoic Acid (7-MHA) Self-Assembled Monolayers (SAMs)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of 7-mercaptoheptanoic acid (7-MHA) self-assembled monolayers (SAMs) on gold surfaces.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and characterization of 7-MHA SAMs.
| Issue | Possible Causes | Recommended Solutions |
| Poor or Inconsistent SAM Formation | 1. Contaminated gold substrate.2. Impure 7-MHA or solvent.3. Suboptimal 7-MHA concentration.4. Insufficient incubation time.5. Inappropriate solvent.6. Ambient humidity or contaminants. | 1. Implement a rigorous substrate cleaning protocol (see detailed protocol below).2. Use high-purity 7-MHA and anhydrous, spectroscopy-grade solvents.3. Optimize the 7-MHA concentration, typically in the range of 1-10 mM.4. Increase the incubation time to 12-24 hours to ensure a well-ordered monolayer.5. Use ethanol or a mixture of ethanol and water. The choice of solvent can impact the protonation state of the carboxylic acid head group.6. Prepare solutions and perform SAM deposition in a clean, dry environment, such as a nitrogen-filled glove box. |
| High Defect Density in the SAM | 1. Suboptimal substrate cleaning.2. Rapid SAM formation from a high concentration solution.3. Contaminants in the deposition solution. | 1. Ensure the gold substrate is atomically smooth and free of organic contaminants.2. Use a lower concentration of 7-MHA and a longer incubation time to promote the formation of a more ordered monolayer.3. Filter the 7-MHA solution before use. |
| Variable Surface Wettability (Contact Angle) | 1. Incomplete SAM formation.2. Surface contamination after SAM formation.3. Inconsistent protonation of the carboxylic acid groups. | 1. Verify SAM formation and quality using characterization techniques like ellipsometry or FTIR.2. Handle the SAM-coated substrates with clean tweezers and store them in a clean, dry environment.3. Control the pH of the rinsing solution to ensure a consistent surface charge. |
| Inconsistent Film Thickness | 1. Non-uniform gold substrate.2. Inconsistent 7-MHA concentration or incubation time across samples.3. Partial multilayer formation. | 1. Use high-quality, smooth gold substrates.2. Precisely control the experimental parameters for each sample.3. Thoroughly rinse the substrate after SAM formation to remove physisorbed molecules. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving reproducible 7-MHA SAMs?
A1: The cleanliness of the gold substrate is paramount for the formation of high-quality, reproducible 7-MHA SAMs. Organic contaminants on the gold surface can inhibit the self-assembly process, leading to a disordered and incomplete monolayer. A thorough and consistent cleaning protocol is essential.
Q2: What is the recommended solvent for preparing the 7-MHA solution?
A2: Anhydrous ethanol is the most commonly used solvent for preparing 7-MHA solutions for SAM formation on gold. The absence of water helps to prevent the oxidation of the thiol group and uncontrolled side reactions.
Q3: What is the optimal concentration of 7-MHA and the ideal incubation time?
A3: A 7-MHA concentration in the range of 1 to 10 millimolar (mM) in ethanol is generally recommended. For the incubation time, a longer duration of 12 to 24 hours is advisable to allow the monolayer to self-organize into a well-ordered, crystalline-like structure.
Q4: How can I verify the quality of my 7-MHA SAM?
A4: Several surface-sensitive techniques can be used to characterize the quality of your SAM:
-
Contact Angle Goniometry: Measures the surface wettability. A clean, well-formed carboxylic acid-terminated SAM should exhibit a relatively low contact angle with water.
-
Ellipsometry: Measures the thickness of the monolayer. For a 7-MHA SAM, the thickness should be consistent with the length of the molecule (approximately 1 nm).
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of the characteristic chemical bonds of the 7-MHA molecule on the surface.
-
Atomic Force Microscopy (AFM): Can be used to visualize the surface morphology and identify defects in the monolayer.
Q5: My contact angle measurements are inconsistent. What could be the reason?
A5: Inconsistent contact angles can be due to several factors:
-
Incomplete or patchy SAM coverage: This can result from a contaminated substrate or insufficient incubation time.
-
Surface contamination: The SAM surface can become contaminated after formation if not handled and stored properly.
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Variations in the protonation state of the carboxylic acid head groups: The pH of the environment can affect the charge of the surface.
Quantitative Data Summary
The following table summarizes typical characterization data for 7-MHA SAMs prepared under different conditions. These values are representative and may vary depending on the specific experimental setup.
| Preparation Condition | Water Contact Angle (°) | Ellipsometric Thickness (nm) |
| Optimal Conditions (Clean Au, 1 mM 7-MHA in Ethanol, 24h incubation) | 30 - 40 | 0.9 - 1.2 |
| Contaminated Au Substrate | > 50 | < 0.8 |
| High 7-MHA Concentration (100 mM) | 35 - 45 | 1.0 - 1.5 (potential for multilayers) |
| Short Incubation Time (1h) | 45 - 55 | 0.7 - 1.0 |
Detailed Experimental Protocols
Protocol 1: Gold Substrate Cleaning
-
Solvent Cleaning:
-
Sonicate the gold substrate in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Dry the substrate under a stream of dry nitrogen.
-
-
Piranha Solution Cleaning (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment):
-
Prepare a fresh 3:1 (v/v) mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂).
-
Immerse the gold substrate in the piranha solution for 10-15 minutes.
-
Rinse the substrate copiously with deionized water.
-
Dry the substrate under a stream of dry nitrogen.
-
-
UV/Ozone or Plasma Cleaning (Alternative to Piranha):
-
Place the solvent-cleaned substrate in a UV/Ozone cleaner or a plasma cleaner.
-
Expose the substrate to UV/Ozone or oxygen plasma for 10-20 minutes.
-
Protocol 2: 7-MHA SAM Formation
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Prepare a 1 mM solution of 7-MHA in anhydrous ethanol.
-
Immediately after cleaning, immerse the gold substrate in the 7-MHA solution.
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Incubate the substrate in the solution for 12-24 hours at room temperature in a sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
After incubation, remove the substrate from the solution and rinse it thoroughly with ethanol to remove any non-chemisorbed molecules.
-
Dry the substrate under a stream of dry nitrogen.
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Store the SAM-coated substrate in a clean, dry environment until further use.
Visualizations
Technical Support Center: Optimizing Signal-to-Noise in 7-MHA Based Biosensors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-mercapto-4-methylcoumarin (7-MHA) based biosensors. The focus is on optimizing the signal-to-noise ratio to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a 7-MHA based biosensor assay?
A1: These assays typically rely on a two-step enzymatic reaction. Initially, a non-fluorescent substrate, which consists of an acetylated molecule coupled to 7-MHA or a similar coumarin derivative like 7-amino-4-methylcoumarin (AMC), is introduced. In the presence of a specific deacetylase enzyme (e.g., a histone deacetylase - HDAC, or a sirtuin - SIRT), the acetyl group is removed. This deacetylated intermediate is then susceptible to a developer reagent, which cleaves the molecule, releasing the highly fluorescent 7-MHA/AMC. The resulting fluorescence intensity is directly proportional to the enzyme's activity.
Q2: Why is my background fluorescence high?
A2: High background fluorescence can stem from several sources. Autofluorescence from biological samples or components in the assay buffer can contribute. Additionally, spontaneous degradation of the substrate or the presence of contaminating enzymes in the sample that can process the substrate may lead to a higher than expected baseline signal. It is also crucial to use plates that are appropriate for fluorescence assays (e.g., black plates) to minimize background from the plate itself.
Q3: What are the optimal excitation and emission wavelengths for the fluorescent product?
A3: The released fluorophore, typically 7-amino-4-methylcoumarin (AMC), has an excitation wavelength in the range of 340-360 nm and an emission wavelength between 440-465 nm. It is recommended to confirm the optimal wavelengths for your specific instrument and assay conditions.
Q4: How can I be sure the signal I'm measuring is specific to my enzyme of interest?
A4: To confirm signal specificity, it is essential to run appropriate controls. A key control is the inclusion of a known inhibitor of the target enzyme. A significant reduction in the fluorescent signal in the presence of the inhibitor indicates that the measured activity is specific to the enzyme of interest. For example, Trichostatin A is a commonly used inhibitor for class I and II HDACs.
Q5: What is the importance of a standard curve?
A5: A standard curve, generated using known concentrations of the free fluorophore (e.g., AMC), is crucial for quantifying the enzyme activity. It allows you to convert the relative fluorescence units (RFU) measured in your experiment into the actual amount of product formed, enabling the calculation of reaction rates and enzyme kinetics.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during 7-MHA based biosensor experiments.
Issue 1: Low or No Signal
This is a common problem that can be attributed to several factors related to the enzyme, substrate, or assay conditions.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | - Ensure the enzyme has been stored correctly, typically at -80°C, and has not undergone multiple freeze-thaw cycles. - Verify the activity of the enzyme stock using a known positive control substrate or a previously validated batch. |
| Substrate Degradation | - Store the 7-MHA based substrate according to the manufacturer's instructions, protected from light and moisture. - Prepare fresh substrate solutions for each experiment. |
| Incorrect Buffer Composition | - Verify the pH and ionic strength of the assay buffer. Enzyme activity is highly dependent on these parameters. - Ensure the buffer does not contain components that may inhibit the enzyme or quench fluorescence. |
| Suboptimal Incubation Time or Temperature | - Optimize the incubation time to ensure sufficient product formation without reaching substrate limitation. - Confirm the optimal temperature for your specific enzyme. Most assays are performed at 37°C. |
| Insufficient Enzyme Concentration | - Increase the concentration of the enzyme in the reaction. Perform a titration to find the optimal enzyme concentration that yields a robust signal within the linear range of the assay. |
Issue 2: High Background Signal
A high background can mask the true signal from the enzymatic reaction, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Autofluorescence | - If using cell lysates or other complex biological samples, include a "no enzyme" control to measure the inherent background fluorescence. - Use assay buffers that do not contain fluorescent components. |
| Substrate Instability | - Minimize the exposure of the substrate to light. - Test for spontaneous substrate hydrolysis by incubating the substrate in the assay buffer without the enzyme and measure any increase in fluorescence over time. |
| Contaminating Enzyme Activity | - If using crude samples, consider purifying the sample to remove other enzymes that may act on the substrate. - Include a control with a broad-spectrum deacetylase inhibitor to assess the contribution of non-target enzymes. |
| Incorrect Plate Type | - Use black, opaque-walled microplates for fluorescence assays to minimize well-to-well crosstalk and background from the plate material. |
Issue 3: Non-linear Reaction Kinetics
The rate of the reaction should be linear over the measurement period for accurate determination of enzyme activity.
| Potential Cause | Recommended Solution |
| Substrate Depletion | - If the reaction rate decreases over time, the substrate may be getting depleted. Reduce the enzyme concentration or the incubation time. - Ensure the substrate concentration is well above the Michaelis constant (Km) of the enzyme for the majority of the assay time. |
| Product Inhibition | - Some enzymes are inhibited by the product of the reaction. Measure the initial reaction rates before significant product has accumulated. - Dilute the sample to reduce the concentration of the accumulating product. |
| Enzyme Instability | - If the enzyme is not stable under the assay conditions, its activity may decrease over time. Check the stability of the enzyme at the assay temperature and pH. |
Experimental Protocols & Workflows
General Protocol for a 7-MHA Based Deacetylase Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each enzyme and substrate pair.
Materials:
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Deacetylase enzyme (e.g., HDAC or SIRT)
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7-MHA based substrate (e.g., Acetyl-Lys-AMC)
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
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Developer solution
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Stop solution (optional, e.g., containing a potent inhibitor like Trichostatin A)
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Known inhibitor (for control)
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96-well black, flat-bottom plate
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Fluorescence plate reader
Procedure:
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Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of your test compounds (inhibitors or activators) and the enzyme.
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Set up the Reaction Plate:
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Add assay buffer to all wells.
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Add the enzyme to the appropriate wells.
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Add the test compounds or inhibitor controls to the respective wells.
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Include "no enzyme" controls (buffer only) and "no substrate" controls (enzyme and buffer).
-
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Initiate the Reaction: Add the 7-MHA based substrate to all wells to start the enzymatic reaction.
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Incubate: Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes). The plate should be protected from light.
-
Stop the Reaction (Optional): Add the stop solution to all wells.
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Develop the Signal: Add the developer solution to all wells and incubate for a short period (e.g., 10-15 minutes) at room temperature, protected from light.
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Measure Fluorescence: Read the fluorescence intensity on a plate reader with excitation at ~350 nm and emission at ~450 nm.
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Data Analysis: Subtract the background fluorescence ("no enzyme" control) from all readings. Calculate the percent inhibition or activation relative to the "enzyme only" control.
Quantitative Parameters for Assay Optimization:
| Parameter | Typical Range | Considerations |
| Enzyme Concentration | 1 - 100 nM | Titrate to find a concentration that gives a linear reaction rate within the desired assay time. |
| Substrate Concentration | 1 - 50 µM | Should be at or above the Km of the enzyme to ensure initial velocity is proportional to enzyme concentration. |
| Inhibitor (Control) | 1 - 100 µM | Use a concentration known to cause significant inhibition of the target enzyme. |
| Incubation Time | 15 - 120 minutes | Optimize to achieve a sufficient signal window without significant substrate depletion or product inhibition. |
| Incubation Temperature | 25 - 37 °C | Use the optimal temperature for the specific enzyme being assayed. |
Visualizations
Signaling Pathway of a 7-MHA Based Deacetylase Biosensor
Caption: Enzymatic cascade in a 7-MHA based biosensor.
Experimental Workflow for Optimizing Signal-to-Noise
Caption: A logical workflow for troubleshooting poor signal-to-noise.
Logical Relationship of Troubleshooting Steps
Caption: Relationship between problems, causes, and solutions.
Technical Support Center: Protein Immobilization on 7-Mercaptoheptanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot challenges encountered during protein immobilization on 7-Mercaptoheptanoic acid (7-MHA) self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: Why is the quality of the 7-MHA Self-Assembled Monolayer (SAM) critical for successful protein immobilization?
A1: The 7-MHA SAM forms the foundation for protein attachment. A well-ordered, densely packed monolayer ensures a uniform presentation of carboxylic acid groups for activation and subsequent protein coupling. Defects in the SAM, such as disordered regions or contaminants, can lead to inconsistent protein immobilization, reduced binding capacity, and non-specific adsorption.
Q2: What is the optimal pH for EDC/NHS activation of the 7-MHA surface?
A2: The activation of carboxylic acid groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1] This pH range protonates the carboxyl groups, making them more reactive with EDC. For the subsequent coupling of the NHS-activated surface to the protein, a pH of 7.2-7.5 is recommended to ensure primary amines on the protein are deprotonated and available for reaction.[2]
Q3: Can I store the EDC/NHS-activated 7-MHA surface for later use?
A3: It is highly recommended to use the activated surface immediately. The NHS ester intermediate is susceptible to hydrolysis, especially in aqueous environments. The stability of the NHS ester decreases as the pH increases. For instance, at pH 7, the half-life of an NHS ester can be a few hours, but this drops to minutes at pH 8.6.[2]
Q4: How does the shorter chain length of 7-MHA compared to other thiols like 11-MUA or 16-MHDA affect protein immobilization?
A4: The shorter C7 alkyl chain of 7-MHA results in a less ordered and less densely packed SAM compared to longer-chain thiols due to weaker van der Waals interactions between adjacent molecules.[3][4][5] This can lead to a higher density of binding sites per unit area, but may also expose more of the underlying substrate, potentially increasing non-specific binding. The increased flexibility of the shorter chains may also influence the orientation and accessibility of the terminal carboxyl groups.
Q5: What are the best blocking agents to minimize non-specific binding on a 7-MHA surface?
A5: Common and effective blocking agents include Bovine Serum Albumin (BSA), casein, or small molecules like ethanolamine. After protein immobilization, these agents are used to quench any remaining active NHS esters and block unoccupied sites on the surface, thereby reducing the non-specific binding of subsequent molecules in your assay.
Troubleshooting Guides
This section addresses specific issues that may arise during the protein immobilization workflow.
Problem 1: Low Protein Immobilization Efficiency
| Possible Cause | Recommended Solution |
| Poor quality 7-MHA SAM | Ensure the gold substrate is meticulously clean before SAM formation. Optimize SAM incubation time and 7-MHA concentration. Characterize the SAM using techniques like contact angle goniometry or ellipsometry to confirm monolayer quality. |
| Inefficient EDC/NHS Activation | Prepare fresh EDC and NHS solutions for each experiment as they are moisture-sensitive. Control the pH of the activation buffer (MES buffer, pH 4.5-6.0 is recommended). Ensure the molar ratio of EDC/NHS to the surface carboxyl groups is sufficient. |
| Hydrolysis of NHS Ester | Perform the protein coupling step immediately after the EDC/NHS activation. Avoid high pH buffers during the coupling step, as this accelerates NHS ester hydrolysis.[2] |
| Inactive Protein | Confirm the activity of your protein in solution before immobilization. Ensure the immobilization buffer is compatible with your protein and does not cause denaturation. |
| Steric Hindrance | The protein may be too large or aggregating on the surface, preventing efficient binding. Optimize the protein concentration and consider using a mixed SAM with a spacer thiol to increase the distance between immobilized proteins. |
Problem 2: High Non-Specific Binding
| Possible Cause | Recommended Solution |
| Defects in the 7-MHA SAM | Improve the SAM formation protocol as described above. A well-formed SAM will minimize exposed gold surfaces that can contribute to non-specific binding. |
| Incomplete Quenching of Active Sites | After protein immobilization, ensure a thorough blocking step with a suitable blocking agent (e.g., BSA, ethanolamine) to deactivate any remaining NHS esters. |
| Hydrophobic or Electrostatic Interactions | Include detergents (e.g., Tween-20) in your wash buffers to reduce non-specific hydrophobic interactions. Adjust the ionic strength of your buffers to minimize electrostatic interactions. |
Problem 3: Poor Reproducibility Between Experiments
| Possible Cause | Recommended Solution |
| Inconsistent SAM Formation | Standardize the entire SAM formation process, including substrate cleaning, 7-MHA concentration, solvent purity, incubation time, and rinsing steps. |
| Variability in Reagent Activity | Use fresh, high-quality EDC and NHS for each experiment. Prepare protein solutions fresh and handle them consistently. |
| Environmental Factors | Control for temperature and humidity, as these can affect reagent stability and reaction rates. |
Quantitative Data
The following tables summarize key quantitative data related to the properties of thiol SAMs and protein immobilization.
Table 1: Influence of Thiol Chain Length on Self-Assembled Monolayer (SAM) Properties
| Thiol | Chain Length | Typical Contact Angle (Water) | Surface Coverage on Gold Nanoparticles (molecules/nm²) |
| 3-Mercaptopropionic acid | C3 | ~10-20° | 6.3[3][4][5] |
| This compound | C7 | ~14-25° [6] | Not explicitly found, but expected to be between 4.3 and 6.3 |
| 11-Mercaptoundecanoic acid | C11 | ~10-15° | 4.3[3][4][5] |
| 16-Mercaptohexadecanoic acid | C16 | <10° | Not explicitly found, but expected to be lower than 4.3 |
Table 2: Typical EDC/NHS Activation and Coupling Conditions
| Parameter | Recommended Range | Notes |
| EDC Concentration | 2 - 10 mM | A 10-fold molar excess over NHS is common.[2] |
| NHS Concentration | 5 - 25 mM | Sulfo-NHS can be used to increase water solubility.[2] |
| Activation Buffer | 0.1 M MES, pH 4.5 - 6.0 | Phosphate buffers can interfere with the EDC reaction. |
| Activation Time | 15 - 30 minutes | Longer times do not significantly improve activation and increase hydrolysis risk. |
| Protein Coupling Buffer | PBS, pH 7.2 - 7.5 | Avoid buffers containing primary amines (e.g., Tris). |
| Protein Concentration | 0.1 - 1.0 mg/mL | Optimal concentration is protein-dependent. |
| Coupling Time | 1 - 2 hours | Can be extended overnight at 4°C. |
Experimental Protocols
Protocol 1: Formation of this compound SAM on Gold Surface
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Substrate Cleaning:
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Immerse the gold-coated substrate in piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a stream of nitrogen gas.
-
-
SAM Formation:
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Prepare a 1-10 mM solution of this compound in absolute ethanol.
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Immediately immerse the clean, dry gold substrate into the 7-MHA solution.
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Incubate for at least 18-24 hours at room temperature in a dark, sealed container to prevent oxidation and contamination.
-
-
Rinsing:
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Remove the substrate from the 7-MHA solution.
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Rinse thoroughly with ethanol to remove non-chemisorbed molecules.
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Dry the SAM-coated substrate under a stream of nitrogen gas.
-
Protocol 2: EDC/NHS Activation and Protein Immobilization
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Reagent Preparation:
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Prepare fresh solutions of EDC and NHS in an appropriate activation buffer (e.g., 0.1 M MES, pH 6.0). A typical starting concentration is 10 mM EDC and 25 mM NHS.
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Prepare the protein solution in a suitable coupling buffer (e.g., PBS, pH 7.4) at the desired concentration.
-
-
Activation of 7-MHA SAM:
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Immerse the 7-MHA coated substrate in the freshly prepared EDC/NHS solution.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
-
Rinsing:
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Briefly rinse the activated substrate with the activation buffer to remove excess EDC and NHS.
-
-
Protein Coupling:
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Immediately immerse the activated substrate into the protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Blocking:
-
Prepare a blocking solution (e.g., 1 M ethanolamine, pH 8.5, or 1% BSA in PBS).
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Immerse the substrate in the blocking solution for 30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Final Rinsing:
-
Rinse the substrate with the coupling buffer and then with deionized water.
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Dry the surface under a stream of nitrogen gas. The surface is now ready for your application.
-
Visualizations
Caption: Experimental workflow for protein immobilization.
Caption: Chemical pathway of protein immobilization.
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantifying thiol ligand density of self-assembled monolayers on gold nanoparticles by inductively coupled plasma-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 52000-32-5 | Benchchem [benchchem.com]
Navigating the Nuances of Solvent Selection for High-Quality 7-Mercaptoheptanoic Acid SAMs
Technical Support Center
For researchers, scientists, and drug development professionals utilizing 7-Mercaptoheptanoic acid (MHA) for the formation of self-assembled monolayers (SAMs), the choice of solvent is a critical parameter that significantly influences the quality, stability, and functionality of the resulting surface. This technical guide provides a comprehensive overview of the effects of different solvents on MHA SAM formation, offering detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure the successful preparation of highly ordered and reproducible monolayers.
The Critical Role of the Solvent in MHA SAM Formation
The solvent plays a multifaceted role in the self-assembly process of MHA on gold substrates. It not only dissolves the MHA molecules but also influences their transport to the substrate surface, their adsorption kinetics, and the final arrangement and packing density of the monolayer. Key solvent properties that impact SAM quality include polarity, viscosity, and the solvent's ability to solvate both the thiol headgroup and the carboxylic acid tail group of the MHA molecule.
A well-chosen solvent will facilitate the formation of a densely packed, well-ordered monolayer with minimal defects. Conversely, an inappropriate solvent can lead to disordered monolayers, incomplete surface coverage, and the incorporation of solvent molecules or contaminants into the SAM, all of which can compromise the intended functionality of the surface.
Experimental Protocols
Below are detailed methodologies for the formation of this compound SAMs on gold substrates using three common solvents: ethanol, water, and isopropanol.
Materials and General Preparations
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Substrate: Gold-coated silicon wafers or glass slides (e.g., 100 nm gold layer with a 5 nm chromium or titanium adhesion layer).
-
Thiol Solution: 1-10 mM this compound (MHA) in the chosen solvent (Ethanol, DI Water, or Isopropanol).
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Cleaning Solvents: Acetone, Isopropanol, and Deionized (DI) water (18 MΩ·cm).
-
Cleaning Procedure:
-
Sonicate the gold substrates in acetone for 10 minutes.
-
Rinse thoroughly with DI water.
-
Sonicate in isopropanol for 10 minutes.
-
Rinse thoroughly with DI water.
-
Dry the substrates under a stream of dry nitrogen gas.
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For optimal results, subject the cleaned substrates to UV-Ozone treatment for 15-20 minutes immediately before immersion in the thiol solution to remove any remaining organic contaminants.
-
SAM Formation Protocol
-
Prepare the MHA Solution: Prepare a 1 mM solution of MHA in the desired solvent (ethanol, water, or isopropanol). For aqueous solutions, ensure the MHA is fully dissolved, which may be facilitated by slight warming or the addition of a minimal amount of a co-solvent if necessary, though a pure aqueous solution is preferred for comparison.
-
Immersion: Immediately after cleaning and drying, immerse the gold substrates into the freshly prepared MHA solution. Ensure the entire gold surface is submerged.
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Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
Rinsing: After incubation, remove the substrates from the thiol solution and rinse thoroughly with the pure solvent used for SAM formation to remove any non-chemisorbed molecules.
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Final Rinse and Drying: Perform a final rinse with DI water and dry the substrates under a gentle stream of dry nitrogen gas.
-
Characterization: The quality of the resulting SAM should be characterized promptly using techniques such as contact angle goniometry, ellipsometry, and atomic force microscopy (AFM).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Water Contact Angle (Low Hydrophilicity) | Incomplete SAM formation, disordered monolayer, or contamination. | 1. Verify the cleanliness of the gold substrate. Repeat the cleaning procedure, including UV-Ozone treatment.2. Ensure the purity of the MHA and the solvent.3. Increase the immersion time to ensure complete monolayer formation.4. Consider degassing the solvent to remove dissolved oxygen, which can oxidize the gold surface. |
| Inconsistent Film Thickness (Ellipsometry) | Non-uniform SAM formation, surface roughness of the gold substrate. | 1. Ensure the substrate is fully submerged and that there is gentle agitation during the initial phase of immersion to promote uniform coverage.2. Characterize the roughness of the bare gold substrate with AFM. Highly rough surfaces can lead to variations in measured thickness.3. Check for and filter out any particulate matter in the MHA solution. |
| Visible Defects or Aggregates (AFM) | Contamination in the solution or on the substrate, precipitation of MHA. | 1. Filter the MHA solution through a 0.2 µm syringe filter before use.2. Ensure the MHA concentration is not too high, which can lead to bulk precipitation, especially in less ideal solvents.3. Minimize exposure of the substrate and solution to airborne contaminants by working in a clean environment (e.g., a fume hood or glove box). |
| Poor Reproducibility | Variations in experimental conditions. | 1. Strictly control all parameters, including cleaning procedures, solution concentration, immersion time, and temperature.2. Use freshly prepared MHA solutions for each experiment.3. Ensure consistent quality of the gold substrates. |
Frequently Asked Questions (FAQs)
Q1: Which solvent is generally best for forming high-quality MHA SAMs?
A1: Ethanol is often the most widely used and recommended solvent for forming alkanethiol SAMs on gold, including those with carboxylic acid terminations like MHA. This is due to its good balance of polarity, its ability to dissolve a wide range of thiols, and its relatively low viscosity, which facilitates molecular diffusion and arrangement on the surface.
Q2: Can I use water as a solvent for MHA SAM formation?
A2: Yes, water can be used as a solvent for MHA. Given the carboxylic acid terminus, MHA has some solubility in water. The use of an aqueous solution can be advantageous for certain biological applications to avoid residual organic solvents. However, the quality of the SAM may be different compared to those formed in ethanol, potentially exhibiting a different degree of ordering and packing due to the strong hydrogen bonding interactions of water.
Q3: What is the effect of using a more non-polar solvent?
A3: Using a non-polar solvent is generally not recommended for MHA. The carboxylic acid group is polar and will have poor solubility in non-polar solvents, leading to aggregation in the solution and preventing the formation of a uniform monolayer on the gold surface.
Q4: How does the solvent choice affect the surface properties of the MHA SAM?
A4: The solvent can influence the final orientation and packing of the MHA molecules. A solvent that promotes a high degree of order will result in a more densely packed monolayer with the carboxylic acid groups well-exposed, leading to a more hydrophilic surface (lower water contact angle). A poorer solvent may result in a less ordered, more defective monolayer with a higher water contact angle.
Q5: Is it necessary to de-gas the solvent before use?
A5: While not always mandatory for routine SAM preparation, de-gassing the solvent (e.g., by bubbling with an inert gas like nitrogen or argon) can improve the quality and reproducibility of the SAMs. Dissolved oxygen in the solvent can potentially oxidize the gold surface or the thiol molecules, which can interfere with the self-assembly process.
Quantitative Data Summary
The following table summarizes expected trends in SAM quality metrics for MHA monolayers prepared in different solvents. The values are indicative and can vary based on specific experimental conditions.
| Solvent | Expected Water Contact Angle (°) | Expected Ellipsometric Thickness (nm) | Expected Surface Morphology (AFM) |
| Ethanol | 20 - 40 | 0.8 - 1.2 | Uniform, well-ordered monolayer with few defects. |
| Water | 30 - 50 | 0.7 - 1.1 | Generally uniform, may exhibit slightly lower packing density compared to ethanol. |
| Isopropanol | 25 - 45 | 0.8 - 1.2 | Uniform monolayer, properties are often comparable to those formed in ethanol. |
Note: The expected thickness is based on the approximate length of the this compound molecule in a tilted, all-trans configuration on a gold surface.
Visualizing the Workflow and Key Relationships
To further clarify the experimental process and the interplay of different factors, the following diagrams are provided.
Validation & Comparative
A Comparative Guide to Validating Protein Immobilization on 7-Mercaptoheptanoic Acid SAMs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 7-Mercaptoheptanoic acid (7-MHA) Self-Assembled Monolayers (SAMs) with alternative surface chemistries for protein immobilization. We delve into the critical validation techniques and present supporting experimental data to facilitate informed decisions in the development of biosensors, immunoassays, and other protein-based platforms.
Introduction to Protein Immobilization on SAMs
Self-Assembled Monolayers (SAMs) of alkanethiols on gold surfaces provide a versatile and controlled method for immobilizing proteins. The terminal functional groups of the alkanethiols can be tailored to covalently bind proteins, ensuring their stability and proper orientation. This compound, a short-chain alkanethiol with a terminal carboxylic acid group, is a popular choice for creating a reactive surface for protein conjugation. The carboxylic acid groups can be activated, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form stable amide bonds with primary amines on the protein surface.
Comparison of SAM Chemistries for Protein Immobilization
The choice of SAM-forming molecule significantly impacts protein immobilization density, stability, and the preservation of protein function. Below is a comparison of 7-MHA SAMs with common alternatives.
| SAM Moiety | Key Characteristics | Advantages | Disadvantages |
| This compound (7-MHA) | Short-chain carboxylic acid-terminated SAM. | Forms a relatively hydrophilic and reactive surface. The shorter chain length can enhance the accessibility of the terminal carboxyl groups. | May be less ordered than longer-chain SAMs, potentially leading to a higher defect density. The proximity to the surface could lead to protein denaturation in some cases. |
| 11-Mercaptoundecanoic Acid (11-MUA) | Long-chain carboxylic acid-terminated SAM. | Forms well-ordered and densely packed monolayers, which can reduce non-specific binding.[1] | The longer alkyl chain may increase hydrophobicity, potentially influencing protein conformation. The denser packing might sometimes hinder the accessibility of the carboxyl groups. |
| Mixed SAMs (e.g., MHA/Mercaptohexanol) | A mixture of two or more alkanethiols with different terminal groups and/or chain lengths. | Allows for fine-tuning of surface properties such as hydrophilicity, protein density, and resistance to non-specific binding. The inclusion of shorter, inert thiols can increase the spacing between reactive groups, potentially improving protein activity.[1] | The composition of the SAM on the surface may not directly reflect the ratio of thiols in the solution, requiring careful characterization. |
| Oligo(ethylene glycol) (OEG)-terminated SAMs | SAMs with short ethylene glycol chains as the terminal group. | Highly resistant to non-specific protein adsorption, leading to lower background signals in bioassays.[2] | Covalent immobilization requires the incorporation of a reactive group at the terminus of the OEG chain, adding complexity to the synthesis. |
Quantitative Performance Data
The following tables summarize representative quantitative data from studies evaluating protein immobilization on various SAM surfaces. It is important to note that direct comparisons can be challenging as results may vary depending on the protein, coupling conditions, and the specific analytical technique used.
Table 1: Surface Plasmon Resonance (SPR) Analysis of Protein Immobilization
| SAM Type | Immobilized Protein | Surface Coverage (ng/cm²) | Reference |
| 11-Mercaptoundecanoic Acid | Protein A | ~250 | [1] |
| Mixed SAM (MUA/Mercaptohexanol) | Protein A | ~300 | [1] |
| OEG-terminated | Fibrinogen | < 5 (indicates resistance to non-specific adsorption) | [2] |
Table 2: Quartz Crystal Microbalance with Dissipation (QCM-D) Analysis of Protein Immobilization
| SAM Type | Immobilized Protein | Adsorbed Mass (ng/cm²) | Reference |
| Carboxyl-terminated (general) | Fibronectin | 150 - 400 | N/A |
| OEG-terminated | Lysozyme | ~20 | [2] |
| OEG-terminated | Bovine Serum Albumin | ~10 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Protocol 1: Preparation of this compound SAMs on Gold
-
Substrate Preparation: Start with a clean gold-coated substrate. Clean the substrate by sonication in ethanol for 10 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.
-
SAM Formation: Immerse the cleaned gold substrate in a freshly prepared 1 mM solution of this compound in ethanol.
-
Incubation: Allow the self-assembly process to proceed for at least 18-24 hours at room temperature in a sealed container to prevent contamination.
-
Rinsing: After incubation, thoroughly rinse the substrate with ethanol to remove non-chemisorbed thiols, followed by a final rinse with deionized water.
-
Drying: Dry the SAM-coated substrate under a gentle stream of nitrogen.
Protocol 2: Protein Immobilization using EDC/NHS Chemistry
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Immerse the 7-MHA SAM-coated substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Rinsing: Briefly rinse the activated substrate with the immobilization buffer (e.g., PBS, pH 7.4) to remove excess EDC and NHS.
-
Protein Immobilization:
-
Immediately immerse the activated substrate in a solution of the target protein (typically 0.1-1 mg/mL in immobilization buffer).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Blocking: To deactivate any remaining active esters and prevent non-specific binding, immerse the substrate in a blocking solution (e.g., 1 M ethanolamine, pH 8.5) for 10-15 minutes.
-
Final Rinsing: Rinse the substrate with the immobilization buffer and then deionized water.
-
Drying: Dry the substrate under a gentle stream of nitrogen.
Protocol 3: Validation of Protein Immobilization by Surface Plasmon Resonance (SPR)
-
System Preparation: Equilibrate the SPR instrument with running buffer (e.g., PBS, pH 7.4).
-
Baseline Establishment: Flow the running buffer over the functionalized sensor chip until a stable baseline is achieved.
-
Protein Injection: Inject the protein solution over the activated SAM surface and monitor the change in the SPR signal (response units, RU) in real-time. The increase in RU corresponds to the mass of the protein binding to the surface.
-
Association Phase: Continue the injection until the binding signal reaches a plateau, indicating saturation of the surface.
-
Dissociation Phase: Switch back to flowing the running buffer over the surface and monitor the decrease in the SPR signal as the protein dissociates.
-
Data Analysis: The amount of immobilized protein can be quantified from the change in RU at the end of the association phase. Kinetic parameters (association and dissociation rates) can be determined by fitting the sensorgram data to appropriate binding models.
Protocol 4: Validation by Quartz Crystal Microbalance with Dissipation (QCM-D)
-
Sensor Preparation: Mount the gold-coated QCM-D sensor and establish a stable baseline in the measurement buffer.
-
SAM Formation: Introduce the 7-MHA solution into the QCM-D chamber and monitor the changes in frequency (Δf) and dissipation (ΔD) as the SAM forms. A decrease in frequency indicates mass adsorption, while the dissipation provides information about the viscoelastic properties of the layer.
-
Activation and Protein Immobilization: Sequentially introduce the EDC/NHS activation solution, rinsing buffer, protein solution, and blocking solution, while continuously monitoring Δf and ΔD.
-
Data Analysis: The change in frequency upon protein binding is directly proportional to the adsorbed mass, which can be calculated using the Sauerbrey equation for rigid layers. Changes in dissipation provide insights into the conformational state and hydration of the immobilized protein layer.
Protocol 5: Validation by Atomic Force Microscopy (AFM)
-
Sample Preparation: Prepare the protein-immobilized SAM on a flat gold substrate.
-
Imaging: Image the surface in a suitable mode (e.g., tapping mode) in either air or liquid.
-
Topographical Analysis: Acquire high-resolution images of the surface topography. The presence of immobilized proteins will be visible as distinct features on the surface.
-
Data Analysis:
-
Coverage: Analyze the images to determine the surface coverage of the immobilized proteins.
-
Height and Distribution: Measure the height of the features to confirm they correspond to the dimensions of the protein. Analyze the distribution of the proteins on the surface (e.g., uniform monolayer, aggregates).
-
Roughness: Compare the surface roughness before and after protein immobilization. An increase in roughness is indicative of protein binding.
-
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for SAM formation and protein immobilization.
Caption: SPR validation workflow.
Caption: QCM-D validation workflow.
Caption: AFM validation workflow.
References
A Comparative Guide: 7-Mercaptoheptanoic Acid vs. 11-Mercaptoundecanoic Acid for Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 7-Mercaptoheptanoic acid (7-MHA) and 11-Mercaptoundecanoic acid (11-MUA), two common alkanethiols used for the formation of self-assembled monolayers (SAMs) on gold surfaces. The choice between these two molecules is critical in the development of biosensors, drug delivery systems, and other advanced biomaterials, as the length of the alkyl chain significantly influences the properties and performance of the resulting functionalized surface.
Core Physicochemical Properties
A fundamental understanding of the physical and chemical properties of 7-MHA and 11-MUA is essential for their effective application. The key difference lies in the length of their alkyl chains, with 11-MUA possessing four additional methylene groups compared to 7-MHA. This seemingly small variation has a profound impact on the structure and properties of the SAMs they form.
| Property | This compound (7-MHA) | 11-Mercaptoundecanoic Acid (11-MUA) |
| Molecular Formula | C₇H₁₄O₂S[1] | C₁₁H₂₂O₂S[2] |
| Molecular Weight | 162.25 g/mol [3][4] | 218.36 g/mol [2] |
| Alkyl Chain Length | 7 carbons | 11 carbons |
| Melting Point | Not readily available | 46-50 °C |
Performance in Self-Assembled Monolayer (SAM) Formation
The primary application for both 7-MHA and 11-MUA is the formation of SAMs on gold substrates. The thiol group (-SH) exhibits a strong affinity for gold, leading to the spontaneous organization of the molecules into a densely packed monolayer. The terminal carboxylic acid group (-COOH) can then be used for the covalent immobilization of biomolecules.
The length of the alkyl chain plays a crucial role in the quality and properties of the SAM. Longer alkyl chains, as in 11-MUA, lead to stronger van der Waals interactions between adjacent molecules. This results in a more ordered, crystalline-like, and densely packed monolayer compared to the SAMs formed by the shorter 7-MHA. Shorter-chain alkanethiols are known to form more loosely-packed SAMs with a higher density of defects.
| Parameter | This compound (7-MHA) SAM | 11-Mercaptoundecanoic Acid (11-MUA) SAM |
| Monolayer Order | Less ordered, more gauche defects | Highly ordered, crystalline-like structure |
| Packing Density | Lower | Higher |
| Hydrophobicity | Less hydrophobic | More hydrophobic |
| Surface pKa | ~6.1 | ~7.3 |
Impact on Biomolecule Immobilization and Biosensing
The differences in SAM properties directly translate to their performance in applications such as biosensing. The more ordered and densely packed nature of 11-MUA SAMs provides a better-defined surface for biomolecule immobilization, which can lead to improved sensor performance. The longer chain of 11-MUA also provides a greater spatial separation between the gold surface and the immobilized biomolecule, which can be advantageous in minimizing surface-induced denaturation and improving accessibility for target binding.
However, the choice between 7-MHA and 11-MUA may also depend on the specific application. For instance, in some cases, a less densely packed monolayer might be desirable to accommodate larger biomolecules or to facilitate faster electron transfer in electrochemical biosensors.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 7-bromoheptanoic acid.[2]
-
Alkylation: 7-bromoheptanoic acid is reacted with thiourea in an appropriate solvent, such as ethanol, under reflux conditions. The sulfur atom of thiourea acts as a nucleophile, displacing the bromide to form a stable isothiouronium salt intermediate.[2]
-
Hydrolysis: The isothiouronium salt is then hydrolyzed, typically using a base such as sodium hydroxide, followed by acidification to yield this compound.
Synthesis of 11-Mercaptoundecanoic Acid
A common method for the synthesis of 11-Mercaptoundecanoic acid involves the reaction of 11-bromoundecanoic acid with thiourea.[2]
-
A mixture of 11-bromoundecanoic acid and thiourea in water is refluxed for 3 hours.[2]
-
A solution of sodium hydroxide is added, and the mixture is refluxed for an additional hour.[2]
-
The reaction mixture is cooled, and the pH is adjusted to approximately 2 with dilute sulfuric acid.[2]
-
The product is then extracted with an organic solvent, dried, and concentrated to yield 11-mercaptoundecanoic acid as a white solid.[2]
General Protocol for Self-Assembled Monolayer (SAM) Formation on Gold
This protocol provides a general guideline for the formation of SAMs from both 7-MHA and 11-MUA on gold-coated substrates.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
This compound or 11-Mercaptoundecanoic acid
-
200 proof ethanol
-
Tweezers
-
Clean glass vials with sealable caps
-
Dry nitrogen gas
Procedure:
-
Cleaning of Substrates: Thoroughly clean the gold substrates. A common method is to use a "piranha solution" (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment. Rinse the substrates extensively with deionized water and then with ethanol. Dry the substrates under a stream of dry nitrogen.
-
Preparation of Thiol Solution: Prepare a 1 mM solution of the desired mercaptoalkanoic acid in 200 proof ethanol.
-
SAM Formation: Immerse the cleaned and dried gold substrates into the thiol solution in a clean, sealable vial. To minimize oxidation, it is recommended to purge the vial with dry nitrogen before sealing.
-
Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
Rinsing: After incubation, remove the substrates from the thiol solution and rinse them thoroughly with ethanol to remove any non-covalently bound molecules.
-
Drying: Dry the substrates under a gentle stream of dry nitrogen.
-
Storage: Store the functionalized substrates in a clean, dry environment, preferably under an inert atmosphere, until further use.
Visualizing the Process
To better illustrate the workflows and concepts discussed, the following diagrams are provided.
Caption: Workflow for the formation of self-assembled monolayers on a gold substrate.
Caption: General workflow for the fabrication of a biosensor using a SAM-functionalized surface.
Caption: Key structural and property differences between 7-MHA and 11-MUA SAMs.
References
A Comparative Guide to Quantifying Surface Coverage of 7-Mercaptoheptanoic Acid on Gold
For researchers, scientists, and drug development professionals, the precise characterization of self-assembled monolayers (SAMs) is critical for the development of robust and reliable applications. This guide provides a comparative overview of four common techniques for quantifying the surface coverage of 7-Mercaptoheptanoic acid (7-MHA) on gold surfaces: X-ray Photoelectron Spectroscopy (XPS), Spectroscopic Ellipsometry, Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D), and Electrochemical Methods. Each method is presented with its underlying principles, a summary of expected quantitative data, and detailed experimental protocols.
Quantitative Data Summary
| Technique | Parameter Measured | Typical Value for 7-MHA or Similar Thiols | Surface Coverage (molecules/cm²) | Packing Density (%) |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition (S 2p, C 1s, O 1s) | N/A (relative quantification) | Can be estimated from signal attenuation | High |
| Spectroscopic Ellipsometry | Film Thickness | ~8 - 10 Å | Indirectly calculated | High |
| Quartz Crystal Microbalance (QCM-D) | Areal Mass Density | ~100 - 150 ng/cm² | ~(3-4) x 10¹⁴ | High |
| Electrochemical Methods | Charge of Reductive Desorption | 70 - 90 µC/cm² | ~(4-5) x 10¹⁴ | ~96%[1] |
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For 7-MHA SAMs on gold, XPS can confirm the presence of the monolayer and be used to estimate its surface coverage.
Experimental Protocol
-
Sample Preparation: Immerse a clean, planar gold substrate in a 1-10 mM solution of 7-MHA in ethanol for 24-48 hours to allow for the formation of a well-ordered monolayer.
-
Rinsing: After incubation, thoroughly rinse the substrate with ethanol to remove any physisorbed molecules and dry under a stream of nitrogen.
-
XPS Analysis:
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform high-resolution scans of the Au 4f, S 2p, C 1s, and O 1s regions.
-
-
Data Analysis:
-
The S 2p peak at a binding energy of ~162 eV confirms the chemisorption of the thiol to the gold surface.
-
Surface coverage can be estimated by analyzing the attenuation of the Au 4f signal from the underlying gold substrate due to the overlying 7-MHA monolayer. The thickness of the monolayer can be calculated using the following equation:
d = λ * sin(θ) * ln(I₀/I)
where d is the monolayer thickness, λ is the inelastic mean free path of the photoelectrons, θ is the take-off angle of the photoelectrons, I₀ is the signal from the bare gold substrate, and I is the attenuated signal from the gold substrate with the monolayer.
-
Spectroscopic Ellipsometry
Spectroscopic ellipsometry is an optical technique that measures the change in polarization of light upon reflection from a surface. This change is related to the thickness and refractive index of thin films on the surface, making it a powerful tool for characterizing SAMs.
Experimental Protocol
-
Sample Preparation: Prepare the 7-MHA SAM on a reflective gold substrate as described for XPS.
-
Reference Measurement: Perform an ellipsometry measurement on the bare gold substrate to establish the optical constants of the gold.
-
SAM Measurement:
-
Mount the 7-MHA coated substrate on the ellipsometer.
-
Measure the ellipsometric parameters, Psi (Ψ) and Delta (Δ), over a range of wavelengths (e.g., 300-800 nm) and at multiple angles of incidence (e.g., 65°, 70°, 75°).
-
-
Data Analysis:
-
Model the experimental data using a multi-layer optical model, typically consisting of the silicon substrate, a thin chromium or titanium adhesion layer, the gold layer, the 7-MHA monolayer, and the ambient medium (air or liquid).
-
The 7-MHA monolayer is often modeled as a Cauchy layer with a fixed refractive index (typically around 1.45-1.50).
-
The thickness of the monolayer is then determined by fitting the model to the experimental Ψ and Δ data. A thickness of 8-10 Å is expected for a dense 7-MHA monolayer.
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D measures changes in the resonance frequency and energy dissipation of a quartz crystal sensor as a thin film adsorbs to its surface. The frequency change is related to the mass of the adsorbed layer (including any coupled solvent), while the dissipation change provides information about the viscoelastic properties of the film.
Experimental Protocol
-
Sensor Preparation: Use a gold-coated QCM-D sensor. Clean the sensor with a piranha solution or UV/ozone treatment, followed by rinsing with deionized water and ethanol, and drying with nitrogen.
-
QCM-D Measurement:
-
Mount the clean sensor in the QCM-D chamber and establish a stable baseline in the measurement buffer (e.g., ethanol or water).
-
Introduce a solution of 7-MHA (typically 1-10 mM in ethanol) into the chamber.
-
Monitor the change in frequency (Δf) and dissipation (ΔD) in real-time as the monolayer forms.
-
Once the signals have stabilized, indicating the completion of monolayer formation, rinse with the pure solvent to remove any non-adsorbed molecules.
-
-
Data Analysis:
-
For a rigid film like a 7-MHA SAM, the Sauerbrey equation can be used to relate the change in frequency to the areal mass density:
Δm = -C * (Δf / n)
where Δm is the change in mass per unit area, C is the Sauerbrey constant for the crystal (typically ~17.7 ng/cm²·Hz for a 5 MHz crystal), and n is the overtone number.
-
The surface coverage in molecules/cm² can then be calculated by dividing the areal mass by the molecular weight of 7-MHA and multiplying by Avogadro's number.
-
Electrochemical Methods
Electrochemical methods, particularly cyclic voltammetry (CV), can be used to quantify the surface coverage of thiols on a gold electrode through reductive desorption. This process involves applying a negative potential to the gold electrode, which causes the Au-S bond to break and the thiol molecules to desorb from the surface.
Experimental Protocol
-
Electrode Preparation: Use a clean gold electrode (e.g., a gold disk or a gold-coated silicon wafer) as the working electrode. Form the 7-MHA SAM on the electrode surface as previously described.
-
Electrochemical Measurement:
-
Set up a three-electrode electrochemical cell with the 7-MHA modified gold electrode as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).
-
Use a deoxygenated aqueous electrolyte, typically a basic solution such as 0.1 M KOH or NaOH.
-
Perform cyclic voltammetry, scanning the potential from a value where the SAM is stable (e.g., -0.2 V vs. Ag/AgCl) to a sufficiently negative potential to cause reductive desorption (e.g., -1.2 V vs. Ag/AgCl) and back.
-
-
Data Analysis:
-
The cyclic voltammogram will show a cathodic peak corresponding to the reductive desorption of the 7-MHA monolayer.
-
Integrate the charge under this desorption peak to obtain the total charge (Q) associated with the desorption process.
-
The surface coverage (Γ) in moles/cm² can be calculated using the following equation:
Γ = Q / (n * F * A)
where n is the number of electrons transferred per molecule (n=1 for thiol desorption), F is the Faraday constant (96485 C/mol), and A is the geometric area of the electrode.
-
The number of molecules per cm² can be found by multiplying Γ by Avogadro's number.
-
Logical Comparison of Techniques
The choice of technique for quantifying the surface coverage of 7-MHA depends on the specific research question, available instrumentation, and the nature of the substrate.
References
A Comparative Guide to Crosslinkers for 7-Mercaptoheptanoic Acid (7-MHA) Conjugation: EDC/NHS vs. Thiol-Reactive Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the covalent attachment of molecules to proteins, surfaces, or other biomolecules is a fundamental technique. 7-Mercaptoheptanoic acid (7-MHA) is a versatile bifunctional linker, possessing both a terminal carboxylic acid and a thiol group, making it a valuable tool for creating customized bioconjugates. The choice of crosslinking chemistry is paramount to the success of any conjugation strategy, directly impacting the efficiency, stability, and functionality of the final product.
This guide provides an objective comparison of the two primary strategies for 7-MHA conjugation: the widely used carbodiimide chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), and thiol-reactive crosslinkers, with a focus on maleimide-based reagents. We will delve into the reaction mechanisms, present available experimental data, and provide detailed protocols to aid researchers in selecting the optimal crosslinking strategy for their specific application.
Comparison of Key Performance Metrics
The selection of a crosslinking strategy for 7-MHA depends on the desired linkage, the functional groups available on the target molecule, and the required stability of the conjugate. The following table summarizes the key performance characteristics of EDC/NHS and maleimide-based crosslinkers for 7-MHA conjugation.
| Feature | EDC/NHS Chemistry | Thiol-Reactive Chemistry (e.g., Maleimide) |
| Target Functional Group on 7-MHA | Carboxylic Acid (-COOH) | Thiol (-SH) |
| Target Functional Group on Substrate | Primary Amines (-NH2) | Thiols (-SH) or introduced maleimide groups |
| Resulting Covalent Bond | Amide Bond | Thioether Bond |
| Reaction pH | 4.5 - 7.5 (optimal for NHS ester formation ~6.0) | 6.5 - 7.5 |
| Reaction Speed | Generally fast (minutes to hours) | Very fast (minutes) |
| Bond Stability | Amide bonds are generally very stable. | Thioether bonds are highly stable and resistant to hydrolysis and reducing agents.[] |
| Specificity | Can crosslink to any available primary amine (e.g., lysine residues on proteins), which may lead to a heterogeneous product. | Highly specific for thiol groups, allowing for more controlled and site-specific conjugation, especially with engineered cysteines. |
| "Zero-Length" Crosslinker | Yes (EDC and NHS are not incorporated into the final bond) | No (the crosslinker becomes part of the final conjugate) |
| Potential Side Reactions | Hydrolysis of the active O-acylisourea intermediate, formation of N-acylurea. | Hydrolysis of the maleimide group at higher pH, reaction with other nucleophiles (less common). |
| Typical Conjugation Efficiency | Variable, depends on reaction conditions and substrate. | Generally high due to the specific and rapid reaction. |
Reaction Mechanisms
Understanding the underlying chemical reactions is crucial for optimizing conjugation protocols and troubleshooting potential issues.
EDC/NHS Chemistry: Targeting the Carboxyl Group of 7-MHA
EDC, in the presence of NHS, activates the carboxyl group of 7-MHA to form a semi-stable NHS ester. This activated ester then readily reacts with a primary amine on the target molecule to form a stable amide bond. NHS is used to improve the efficiency of the reaction by creating a more stable intermediate than the O-acylisourea intermediate formed with EDC alone, which is prone to hydrolysis in aqueous solutions.[2]
References
performance of 7-MHA in biosensors compared to other thiols
A Comparative Guide to Ligand Binding on 7-MHA Functionalized Surfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 7-mercaptoheptanoic acid (7-MHA) functionalized surfaces with alternative methods for ligand binding validation. It includes detailed experimental protocols, quantitative performance comparisons, and visual workflows to assist researchers in selecting the optimal surface chemistry for their specific applications.
Introduction to Surface Functionalization for Ligand Binding
The immobilization of a ligand onto a solid support is a critical step in many modern bio-analytical techniques, including Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM), and various biosensors. The choice of surface chemistry directly impacts the density, orientation, and biological activity of the immobilized ligand, which in turn affects the accuracy and reliability of the binding data obtained.
7-MHA is a popular choice for the functionalization of gold surfaces. It forms a self-assembled monolayer (SAM) with a terminal carboxylic acid group. This carboxyl group can then be activated, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amine-reactive NHS-ester, which readily couples with primary amines on the ligand (e.g., lysine residues in proteins).
Comparison of Surface Functionalization Chemistries
While 7-MHA with EDC/NHS activation is a widely used method, several alternatives exist, each with its own advantages and disadvantages. A common alternative is the use of pre-activated surfaces, such as those with N-hydroxysuccinimide (NHS) esters. The following table provides a qualitative and quantitative comparison between these two approaches.
| Feature | 7-MHA with EDC/NHS Activation | Pre-activated NHS-Ester Surfaces |
| Immobilization Principle | Covalent amide bond formation between surface carboxyl groups (activated by EDC/NHS) and ligand primary amines. | Direct covalent amide bond formation between surface NHS-esters and ligand primary amines. |
| Flexibility | High. The same carboxylated surface can be used for various coupling chemistries. The density of the activated groups can be controlled. | Moderate. The surface is specific for amine coupling. |
| Immobilization Steps | Multi-step: SAM formation, activation, and ligand coupling. | Fewer steps: Direct ligand coupling. |
| Surface Stability | The 7-MHA SAM is highly stable. The activated NHS-ester is susceptible to hydrolysis.[1] | The pre-activated NHS-ester surface has a limited shelf life due to hydrolysis.[1] |
| Control over Ligand Density | Good. Can be controlled by varying the concentration of EDC/NHS and the reaction time. | Limited. Primarily determined by the manufacturing process. |
| Non-specific Binding | Generally low, especially when mixed with oligo(ethylene glycol) (OEG) thiols. Zwitterionic SAMs can also be used to resist non-specific protein adsorption.[2] | Can be higher if the surface is not properly blocked after ligand immobilization. |
| Typical Ligand Density | Variable, can be optimized for specific applications. | Generally high, which can sometimes lead to steric hindrance. |
| Cost-effectiveness | Generally more cost-effective as it uses common laboratory reagents. | Can be more expensive due to the pre-activated nature of the surface. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections provide step-by-step protocols for key experiments.
Protocol 1: Functionalization of Gold Surfaces with 7-MHA
This protocol describes the formation of a self-assembled monolayer of 7-MHA on a gold surface.
Materials:
-
Gold-coated substrate (e.g., SPR sensor chip)
-
This compound (7-MHA)
-
200 proof ethanol
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized water
-
Nitrogen gas
-
Clean glass container
Procedure:
-
Cleaning the Gold Substrate:
-
Immerse the gold substrate in piranha solution for 1-2 minutes to remove organic contaminants. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Preparation of 7-MHA Solution:
-
Prepare a 1 mM solution of 7-MHA in 200 proof ethanol.
-
-
SAM Formation:
-
Immerse the clean, dry gold substrate into the 7-MHA solution in a clean glass container.
-
Incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.[3]
-
-
Rinsing and Drying:
-
Remove the substrate from the 7-MHA solution and rinse it thoroughly with ethanol to remove any non-specifically adsorbed molecules.
-
Dry the functionalized substrate under a gentle stream of nitrogen gas.
-
The 7-MHA functionalized surface is now ready for characterization or activation.
-
Protocol 2: Ligand Immobilization via EDC/NHS Coupling
This protocol details the activation of the carboxyl groups on the 7-MHA surface and the subsequent covalent immobilization of a protein ligand.
Materials:
-
7-MHA functionalized gold substrate
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Protein ligand in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Ethanolamine hydrochloride (or other blocking agent)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in deionized water.
-
Inject the EDC/NHS solution over the 7-MHA functionalized surface and allow it to react for 7-10 minutes. This converts the carboxyl groups to reactive NHS-esters.
-
-
Ligand Immobilization:
-
Prepare a solution of the protein ligand at a concentration of 10-100 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0). The optimal pH is typically just below the isoelectric point (pI) of the protein to promote pre-concentration on the negatively charged surface.
-
Inject the ligand solution over the activated surface. The primary amine groups on the ligand will react with the NHS-esters to form stable amide bonds. The injection time will depend on the desired immobilization level.
-
-
Deactivation of Remaining Active Sites:
-
Inject a 1 M solution of ethanolamine hydrochloride (pH 8.5) over the surface for 5-7 minutes. This will quench any unreacted NHS-esters, preventing non-specific binding in subsequent steps.
-
-
Washing:
-
Wash the surface thoroughly with PBS to remove any non-covalently bound ligand and by-products. The surface is now ready for ligand binding analysis.
-
Protocol 3: Surface Characterization
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of the atoms on the surface.
-
Analysis of 7-MHA SAM: A successful 7-MHA functionalization will show the presence of Carbon (C), Oxygen (O), and Sulfur (S) in the survey scan. High-resolution scans of the C1s region will show peaks corresponding to C-C/C-H, C-O, and O-C=O. The S2p spectrum will confirm the formation of a gold-thiolate bond.[1][4]
-
Analysis of NHS activation: After EDC/NHS treatment, the N1s spectrum will show a peak corresponding to the nitrogen in the succinimide group.[1]
Contact Angle Goniometry: This technique measures the contact angle of a water droplet on the surface, providing information about its hydrophobicity.
-
Bare Gold: Typically has a water contact angle of around 60-70 degrees, indicating a moderately hydrophilic surface.[5]
-
7-MHA SAM: The carboxyl-terminated surface is more hydrophilic, resulting in a lower contact angle (typically < 30 degrees).
-
After Protein Immobilization: The contact angle will change depending on the nature of the immobilized protein.
Visualizing the Workflow and Pathways
Graphviz diagrams are provided to illustrate the key processes involved in ligand binding validation on 7-MHA functionalized surfaces.
Caption: Workflow for ligand immobilization and binding analysis.
Caption: EDC-NHS coupling chemistry for amine immobilization.
Conclusion
The choice of surface functionalization chemistry is a critical parameter in the design of ligand binding assays. 7-MHA functionalized surfaces offer a versatile and cost-effective platform for the immobilization of a wide range of ligands. The ability to control ligand density and the inherent stability of the underlying SAM are significant advantages. While pre-activated surfaces may offer a more streamlined workflow, they provide less flexibility and can be more susceptible to degradation over time. By carefully considering the experimental requirements and following robust protocols, researchers can successfully employ 7-MHA functionalized surfaces to obtain high-quality, reliable ligand binding data.
References
- 1. X-ray Photoelectron Spectroscopy, Time-of-flight Secondary Ion Mass Spectrometry and Principal Component Analysis of the Hydrolysis, Regeneration and Reactivity of NHS-containing Organic Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized 7-Mercaptoheptanoic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of 7-Mercaptoheptanoic acid, a vital thiol-containing molecule. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical approach.
The accurate determination of purity for this compound is paramount to guarantee reliable and reproducible results in downstream applications, from surface functionalization to nanoparticle synthesis. The primary impurities of concern often include the disulfide dimer, formed through oxidation of the thiol group, and residual starting materials from synthesis, such as 7-bromoheptanoic acid. This guide will compare three widely used analytical techniques for purity assessment: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Techniques
The choice of analytical method for purity assessment depends on various factors, including the required level of accuracy, the nature of potential impurities, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of qNMR, HPLC, and GC-MS for the analysis of this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the ratio of analyte signals to a certified internal standard. | Separates components of a mixture based on their differential interactions with a stationary and mobile phase. | Separates volatile compounds and identifies them based on their mass-to-charge ratio. |
| Sample Preparation | Simple dissolution in a deuterated solvent with a known amount of internal standard. | Dissolution in a suitable solvent, filtration may be required. | Derivatization is necessary to increase volatility. |
| Primary Application | Absolute quantification of the main component and detection of proton-containing impurities. | Quantification of the main component and separation of impurities, including the disulfide dimer. | Identification and quantification of volatile impurities and the main component after derivatization. |
| Selectivity | High for structurally distinct molecules. May have overlapping signals for similar structures. | Excellent separation of a wide range of compounds, including non-volatile impurities. | High selectivity based on both chromatographic retention time and mass fragmentation patterns. |
| Estimated LOD | ~0.1 - 1 mg/mL | 0.13 - 0.33 mM | Analyte dependent, typically in the µg/kg range after derivatization.[1][2] |
| Estimated LOQ | ~0.5 - 2 mg/mL | 0.5 - 1.0 mM | Analyte dependent, typically in the µg/kg range after derivatization.[1][2] |
| Accuracy | High, can be a primary ratio method with low uncertainty (<0.1%).[3] | Good, with recoveries typically ranging from 80-120%. | Good, dependent on the efficiency and reproducibility of the derivatization step. |
| Precision (%RSD) | High (<1%). | Good (<2%).[4] | Good (<5-10%), dependent on derivatization. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed analytical techniques.
Quantitative Nuclear Magnetic Resonance (qNMR)
The qNMR method provides an absolute quantification of the analyte by comparing the integral of a specific analyte proton signal to the integral of a known amount of a certified internal standard.
Protocol:
-
Internal Standard Selection: Choose an internal standard with high purity, chemical stability, and signals that do not overlap with the analyte signals. For this compound, a suitable internal standard is maleic acid or dimethyl sulfone, which have simple spectra and are soluble in common deuterated solvents like DMSO-d6.[5]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound and a similar, accurately weighed amount of the internal standard into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure complete relaxation of all signals by using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest.
-
Use a 90° pulse angle to maximize signal intensity.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[6]
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of both the this compound (e.g., the triplet at ~2.5 ppm for the protons adjacent to the thiol) and the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is a robust method for quantifying this compound and separating it from potential impurities, including its disulfide dimer.
Protocol:
-
Chromatographic System: A standard HPLC system with a UV detector is required.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). Acidifying the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a short, non-selective wavelength such as 210 nm, where the carboxylic acid chromophore absorbs.[7]
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards and the sample solution onto the HPLC system.
-
Identify the peak for this compound based on its retention time compared to a reference standard.
-
Quantify the main peak and any impurity peaks by integrating their areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve and calculate the purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. This method is particularly useful for identifying and quantifying volatile impurities.
Protocol:
-
Derivatization:
-
Reagent: A silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is commonly used to derivatize both the carboxylic acid and thiol groups.
-
Procedure:
-
In a sealed vial, dissolve a known amount of the synthesized this compound in a dry, aprotic solvent (e.g., pyridine or acetonitrile).
-
Add an excess of the derivatizing reagent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
-
-
GC-MS System: A standard GC-MS instrument is used.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Split or splitless injection, depending on the concentration.
-
Temperature Program:
-
Initial temperature: e.g., 100 °C, hold for 2 minutes.
-
Ramp: Increase to e.g., 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of e.g., m/z 50-500.
-
-
Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Identify the peak corresponding to the derivatized this compound and any impurities based on their retention times and mass spectra.
-
Quantification can be performed using an internal or external standard method.
-
Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
Caption: Workflow diagrams for purity assessment of this compound.
Caption: Comparison of analytical techniques for purity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 4. jddtonline.info [jddtonline.info]
- 5. Accurate and Precise External Calibration Enhances the Versatility of Quantitative NMR (qNMR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Surface Chemistries for Reduced Cross-Reactivity in Biosensing: 7-Mercaptoheptanoic Acid vs. Alternatives
For researchers, scientists, and drug development professionals, the choice of surface chemistry is a critical determinant of biosensor performance. Non-specific binding, or cross-reactivity, can obscure specific signals, leading to false positives and inaccurate quantification. This guide provides a comparative analysis of 7-Mercaptoheptanoic acid (7-MHA) modified surfaces against two common alternatives: 11-Mercaptoundecanoic acid (11-MUA) and (3-Aminopropyl)triethoxysilane (APTES).
The selection of an appropriate surface modification strategy is pivotal for the development of sensitive and specific biosensors. The ideal surface chemistry minimizes the non-specific adsorption of biomolecules from complex samples while providing a stable and reactive layer for the immobilization of capture probes. This comparison focuses on three widely used surface modification agents, evaluating their performance based on their chemical nature and the resulting surface properties.
Performance Comparison: 7-MHA vs. 11-MUA vs. APTES
The choice between these surface chemistries often involves a trade-off between the density of the self-assembled monolayer (SAM), the reactivity of the terminal groups, and the resistance to non-specific binding. While direct quantitative comparisons in a single study are scarce, the following table summarizes expected performance characteristics based on the principles of surface science.
| Performance Metric | This compound (7-MHA) | 11-Mercaptoundecanoic Acid (11-MUA) | (3-Aminopropyl)triethoxysilane (APTES) |
| Resistance to Non-Specific Binding | Moderate to High | High | Moderate |
| Binding Capacity (Immobilized Probes) | High | Moderate to High | Variable |
| Signal-to-Noise Ratio | Good | Very Good | Moderate to Good |
| Monolayer Order and Stability | Moderate | High | Lower (less ordered) |
| Surface Chemistry | Carboxyl-terminated alkanethiol | Carboxyl-terminated alkanethiol | Amine-terminated silane |
| Substrate Compatibility | Gold, Silver, other noble metals | Gold, Silver, other noble metals | Silicon dioxide, glass, metal oxides |
Note: The data in this table is illustrative and based on general principles of surface chemistry. Performance can vary significantly with experimental conditions.
The shorter alkyl chain of 7-MHA compared to 11-MUA results in a less densely packed and less ordered monolayer. This can lead to a higher number of accessible carboxylic acid groups for protein immobilization, but may also expose more of the underlying substrate, potentially increasing non-specific binding. Longer chain alkanethiols like 11-MUA form more crystalline and stable monolayers, which are generally more effective at resisting non-specific adsorption. The methyl-terminated SAMs have been shown to achieve tighter packing, which can improve the signal-to-noise ratio in electrochemical biosensors.[1] APTES forms a less ordered silane layer on oxide surfaces, and while widely used, it can be more prone to multilayer formation and may require additional blocking steps to minimize non-specific binding.
Experimental Protocols
Detailed and reproducible protocols are essential for achieving consistent surface modifications. Below are representative protocols for modifying gold and silicon dioxide surfaces.
Preparation of 7-MHA/11-MUA Self-Assembled Monolayers on Gold
This protocol describes the formation of a carboxyl-terminated self-assembled monolayer on a gold surface using either 7-MHA or 11-MUA.
Materials:
-
Gold-coated substrate
-
This compound (7-MHA) or 11-Mercaptoundecanoic acid (11-MUA)
-
Anhydrous ethanol
-
Deionized (DI) water
-
Nitrogen gas
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Phosphate-buffered saline (PBS)
-
Protein to be immobilized
Procedure:
-
Substrate Cleaning: Clean the gold substrate by immersing it in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5 minutes. Caution: Piranha solution is extremely corrosive and reactive. Rinse thoroughly with DI water and then ethanol. Dry the substrate under a stream of nitrogen gas.
-
SAM Formation: Immerse the cleaned gold substrate in a freshly prepared 1 mM solution of 7-MHA or 11-MUA in anhydrous ethanol. The formation of the monolayer can proceed at room temperature for 18-24 hours to ensure a well-ordered layer.
-
Rinsing: After incubation, rinse the substrate thoroughly with ethanol to remove non-chemisorbed thiols, followed by a rinse with DI water. Dry the surface under a stream of nitrogen gas.
-
Activation of Carboxyl Groups: To immobilize proteins, activate the terminal carboxyl groups by immersing the substrate in a freshly prepared aqueous solution of 0.4 M EDC and 0.1 M NHS for 30 minutes at room temperature.
-
Rinsing: Rinse the activated substrate with DI water to remove excess EDC and NHS.
-
Protein Immobilization: Immediately immerse the activated substrate in a solution of the desired protein in PBS (pH 7.4) for 1-2 hours at room temperature.
-
Blocking: To block any remaining active sites and reduce non-specific binding, immerse the substrate in a solution of a blocking agent, such as 1 M ethanolamine (pH 8.5) or a 1% solution of bovine serum albumin (BSA) in PBS, for 30 minutes.
-
Final Rinse: Rinse the substrate with PBS and DI water and dry under a stream of nitrogen. The surface is now ready for use in biosensing applications.
Preparation of APTES-Modified Surfaces on Silicon Dioxide
This protocol outlines the silanization of a silicon dioxide surface to introduce amine functional groups.
Materials:
-
Silicon dioxide substrate (e.g., glass slide, silicon wafer with a native oxide layer)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene or ethanol
-
Deionized (DI) water
-
Nitrogen gas
-
Glutaraldehyde (for subsequent protein immobilization)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Substrate Cleaning and Hydroxylation: Clean the silicon dioxide substrate by sonicating in acetone and then isopropanol for 10 minutes each. Rinse with DI water. To ensure a high density of hydroxyl groups for silanization, treat the surface with an oxygen plasma or immerse in a piranha solution or a solution of 1:1:5 HCl:H₂O₂:H₂O at 80°C for 30 minutes. Rinse thoroughly with DI water and dry under nitrogen.
-
Silanization: Prepare a 2% (v/v) solution of APTES in anhydrous toluene or ethanol. Immerse the cleaned and dried substrate in the APTES solution for 1-2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization of the silane in solution.
-
Rinsing: After incubation, rinse the substrate with the solvent (toluene or ethanol) to remove excess APTES, followed by a rinse with DI water.
-
Curing: Cure the APTES layer by baking the substrate in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of stable siloxane bonds with the surface and cross-linking within the APTES layer.
-
Activation with Glutaraldehyde (Optional, for covalent protein immobilization): To create a reactive surface for protein amine groups, immerse the APTES-modified substrate in a 2.5% (v/v) solution of glutaraldehyde in PBS for 1 hour at room temperature. This step introduces aldehyde groups that can react with primary amines on proteins.
-
Rinsing: Rinse the substrate thoroughly with PBS and DI water to remove excess glutaraldehyde.
-
Protein Immobilization and Blocking: Proceed with protein immobilization and blocking steps as described in the protocol for alkanethiol SAMs (steps 6-8), adapting the buffer conditions as needed for the specific protein.
Visualizing the Workflow and Principles
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflows for surface modification.
Caption: Principles of biosensor signal generation.
References
Safety Operating Guide
Proper Disposal of 7-Mercaptoheptanoic Acid: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The safe and responsible disposal of chemical waste is paramount in any laboratory setting. This guide provides essential safety and logistical information for the proper disposal of 7-Mercaptoheptanoic acid, ensuring the protection of personnel and the environment. The following procedures are designed to be clear, concise, and directly applicable to your laboratory operations.
I. Understanding the Hazards
This compound is a bifunctional molecule containing both a carboxylic acid and a thiol (mercaptan) group. This combination requires a careful, two-stage neutralization process before disposal. The carboxylic acid is corrosive, while the thiol group is responsible for a strong, unpleasant odor and can be toxic.
II. Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are wearing the appropriate personal protective equipment:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area or fume hood |
III. Disposal Procedure: A Two-Stage Neutralization
This procedure should be performed in a designated waste disposal area, preferably within a fume hood to mitigate the strong odor of the mercaptan.
Step 1: Neutralization of the Carboxylic Acid Group
-
Preparation: Dilute the this compound waste with a compatible solvent (e.g., water or an alcohol) to a concentration of approximately 5% or less. This helps to control the rate of reaction and heat generation.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of sodium carbonate (Na₂CO₃) to the diluted waste while stirring.
-
Monitoring: Use pH paper or a calibrated pH meter to monitor the pH of the solution. Continue adding the basic solution until the pH is between 6.0 and 8.0. Be cautious of foaming and gas evolution (CO₂) during this step.
Step 2: Oxidation of the Thiol Group
-
Oxidation: Once the solution is neutralized, add a solution of household bleach (sodium hypochlorite, ~5-8%) in a 1:1 volume ratio to the neutralized waste. Alternatively, a 10% hydrogen peroxide solution can be used. This will oxidize the foul-smelling thiol to a less odorous and less toxic sulfonate salt.
-
Reaction Time: Stir the mixture for at least one hour to ensure the complete oxidation of the thiol group. The characteristic mercaptan odor should dissipate.
-
Final pH Check: After the reaction is complete, check the pH of the solution again and adjust to neutral (pH 7.0) if necessary using a dilute acid or base.
Step 3: Final Disposal
-
Containerization: Transfer the fully neutralized and oxidized solution to a properly labeled hazardous waste container. The label should include the chemical name, concentration, and date of disposal.
-
Waste Collection: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste. Do not pour the treated solution down the drain unless explicitly permitted by your local environmental health and safety (EHS) office.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
V. Incompatible Materials
To prevent hazardous reactions, do not mix this compound waste with the following:
-
Strong Oxidizing Agents (before neutralization): Can cause a violent reaction with the thiol group.
-
Strong Bases (undiluted): Can generate excessive heat when reacting with the carboxylic acid.
-
Reactive Metals: Such as sodium, potassium, or magnesium, which can react with the acidic proton to produce flammable hydrogen gas.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and your local EHS office for any additional requirements.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
